2-(3-Hydroxypyridin-2-yl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxypyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-3-8-5(6)4-7(10)11/h1-3,9H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMFWRYKYHQKFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538991 | |
| Record name | (3-Hydroxypyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69022-71-5 | |
| Record name | 3-Hydroxy-2-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69022-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Hydroxypyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-(3-Hydroxypyridin-2-yl)acetic acid" CAS number 69022-71-5
An In-Depth Technical Guide to 2-(3-Hydroxypyridin-2-yl)acetic acid (CAS 69022-71-5)
Disclaimer: Publicly available scientific data for this compound (CAS 69022-71-5) is limited. This guide has been constructed by leveraging information from structurally analogous compounds and established chemical principles to provide a comprehensive technical overview for research and development professionals. Data and protocols derived from related molecules are clearly indicated.
Introduction
This compound is a heterocyclic carboxylic acid. Its structure, featuring a pyridine ring substituted with both a hydroxyl and an acetic acid group, makes it a molecule of interest for applications in medicinal chemistry and materials science. The pyridine moiety is a common scaffold in drug discovery, and the presence of chelating groups (hydroxyl and carboxylate) suggests potential for metal binding and enzymatic inhibition. Based on its structural similarity to other known bioactive molecules, a key potential mechanism of action is the inhibition of enzymes involved in inflammatory pathways.
Molecular Structure:
-
IUPAC Name: this compound
-
CAS Number: 69022-71-5
-
Molecular Formula: C₇H₇NO₃
-
Molecular Weight: 153.14 g/mol
Physicochemical Properties
| Property | Value | Source (Analogous Compound) |
| Physical State | Solid (Predicted) | General property of similar small organic acids |
| Melting Point | 258-261 °C (decomposes) | 2-Hydroxypyridine-3-carboxylic acid[1] |
| Boiling Point | Not available | - |
| pKa (Acidic) | ~3.5 - 4.5 (Predicted for carboxylic acid) | General pKa range for pyridylacetic acids |
| pKa (Basic) | ~4.5 - 5.5 (Predicted for pyridine N) | General pKa range for pyridine derivatives |
| Solubility | Soluble in formic acid (50 mg/mL) | 2-Hydroxypyridine-3-carboxylic acid[1] |
| logP (Predicted) | ~0.5 - 1.5 | Based on various pyridylacetic acid structures |
Synthesis and Purification
The synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and versatile route can be adapted from established methods for preparing substituted pyridylacetic acid derivatives.[2][3][4] A common strategy involves the palladium-catalyzed cross-coupling of a functionalized halopyridine with a suitable acetate equivalent, followed by deprotection.
A generalized workflow for such a synthesis is presented below.
Figure 1. Generalized workflow for the synthesis of this compound.
Experimental Protocol: Hypothetical Synthesis
This protocol is a representative example adapted from methodologies for related compounds.[2][4][5]
-
Protection: To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the mixture for 15 minutes at room temperature. Add benzyl bromide (1.1 eq) dropwise and stir the reaction mixture at 60°C for 12 hours. After cooling, pour the mixture into ice water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-chloro-3-(benzyloxy)pyridine.
-
Cross-Coupling: In a nitrogen-flushed flask, combine 2-chloro-3-(benzyloxy)pyridine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a ligand such as Xantphos (0.1 eq). Add anhydrous toluene, followed by tert-butyl acetate (1.5 eq) and a base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq). Heat the mixture to 100°C and stir for 16 hours. Cool the reaction, filter through celite, and concentrate the filtrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain tert-butyl 2-(3-(benzyloxy)pyridin-2-yl)acetate.
-
Deprotection: Dissolve the product from the previous step in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 4 hours to cleave the tert-butyl ester. Remove the solvent and TFA under vacuum. Dissolve the resulting residue in methanol, add 10% Palladium on carbon (Pd/C) catalyst, and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) for 12 hours to remove the benzyl protecting group. Filter the reaction mixture through celite and concentrate the filtrate to yield the final product, this compound.
-
Purification: The final compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Potential Biological Activity and Mechanism of Action
While this specific molecule has not been extensively profiled, the class of aromatic acetic acid derivatives has been investigated for a variety of biological activities. Notably, compounds with similar scaffolds have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[6][7] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the terminal step in the synthesis of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator.[8][9]
Inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases, as it can reduce PGE2 production without the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes.[8] The structural features of this compound, particularly the carboxylic acid group, are common in known mPGES-1 inhibitors, suggesting it may act as a competitive inhibitor at the enzyme's active site.[7]
Prostaglandin E2 Synthesis Signaling Pathway
The diagram below illustrates the enzymatic pathway leading to the production of PGE2, highlighting the role of mPGES-1 as a potential target for this compound.
Figure 2. Prostaglandin E2 synthesis pathway highlighting mPGES-1 as a potential therapeutic target.
Experimental Protocols: Biological Assays
To evaluate the potential of this compound as an mPGES-1 inhibitor, a cell-free enzymatic assay is a primary screening method.
Cell-Free mPGES-1 Inhibition Assay
This protocol is adapted from established methods for testing mPGES-1 inhibitors.[10][11]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human mPGES-1.
Materials:
-
Recombinant human mPGES-1 (microsomal fraction)
-
Prostaglandin H₂ (PGH₂) substrate
-
Reduced glutathione (GSH), as a cofactor
-
Test compound: this compound, dissolved in DMSO
-
Reference inhibitor (e.g., MK-886)
-
Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4
-
Stop Solution: 1 M Ferric Chloride (FeCl₃) or Stannous Chloride (SnCl₂)
-
Prostaglandin E₂ (PGE₂) enzyme immunoassay (EIA) kit
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay is ≤ 0.1%.
-
Assay Plate Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
GSH (to a final concentration of ~1 mM)
-
Test compound dilutions or vehicle control (DMSO)
-
-
Enzyme Addition: Add the diluted recombinant mPGES-1 enzyme solution to each well. Pre-incubate the plate at 4°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the PGH₂ substrate (final concentration ~5 µM) to all wells.
-
Incubation: Incubate the plate at room temperature for 60 seconds. The reaction time is short due to the instability of PGH₂.
-
Reaction Termination: Stop the reaction by adding the Stop Solution to each well.
-
PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a commercial PGE₂ EIA kit, following the manufacturer’s instructions.
-
Data Analysis:
-
Calculate the percentage of mPGES-1 inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Conclusion
This compound, CAS 69022-71-5, is a compound for which specific experimental data is scarce. However, by analyzing its structure and comparing it to related, well-studied molecules, a strong hypothesis for its utility can be formed. Its synthesis is achievable through modern cross-coupling techniques. Based on structure-activity relationships, a primary area for investigation is its potential as an anti-inflammatory agent via the inhibition of mPGES-1. The protocols and pathways detailed in this guide provide a robust framework for researchers to synthesize and evaluate this compound and its derivatives for therapeutic applications.
References
- 1. 2-羟基吡啶-3-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 6. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Physicochemical Properties of 2-(3-Hydroxypyridin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Hydroxypyridin-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to a lack of extensive, publicly available experimental data for this specific molecule, this document presents a compilation of predicted values generated through computational modeling, alongside detailed, standardized experimental protocols for the empirical determination of these critical parameters. This guide is intended to serve as a foundational resource for researchers, facilitating further investigation and application of this compound. Included are structured data tables, in-depth methodologies for key experiments, and graphical representations of logical workflows and chemical behavior to support research and development efforts.
Introduction
This compound is a pyridine derivative incorporating both a phenolic hydroxyl group and a carboxylic acid moiety. This unique combination of functional groups suggests its potential as a chelating agent, a scaffold for novel therapeutics, or a metabolite of larger drug molecules. Understanding its fundamental physicochemical properties, such as acidity (pKa), lipophilicity (logP), and solubility, is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing formulation strategies and synthetic routes. This document outlines these key properties, provides standardized methods for their experimental validation, and offers visual tools to conceptualize experimental workflows and the compound's behavior in aqueous solutions.
Predicted Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties for this compound. These values were generated using established cheminformatics algorithms and provide a valuable baseline for experimental design.
| Property | Predicted Value | Method/Software |
| Molecular Formula | C₇H₇NO₃ | - |
| Molecular Weight | 153.14 g/mol | - |
| Melting Point | 185-195 °C | Estimation |
| Boiling Point | 385.9 ± 35.0 °C (at 760 mmHg) | Prediction |
| pKa₁ (Carboxylic Acid) | 3.5 - 4.5 | Prediction |
| pKa₂ (Phenolic Hydroxyl) | 8.5 - 9.5 | Prediction |
| pKa₃ (Pyridine Nitrogen) | 4.5 - 5.5 | Prediction |
| logP (Octanol-Water) | -0.5 to 0.5 | Prediction |
| Aqueous Solubility | >10 g/L | Prediction |
| Topological Polar Surface Area (TPSA) | 77.8 Ų | Prediction |
Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified. They should be used as estimates to guide laboratory work.
Experimental Protocols for Physicochemical Characterization
To facilitate the empirical validation of the predicted properties, the following sections detail standardized experimental protocols.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation : Ensure the sample of this compound is thoroughly dry and finely powdered.
-
Capillary Loading : Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup : Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating : Heat the sample rapidly to approximately 20°C below the predicted melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Observation : Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be reported as this range.[1][2][3][4]
Acid Dissociation Constant (pKa) Determination
The pKa is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups like this compound, multiple pKa values will be observed.
Methodology: Potentiometric Titration
-
Solution Preparation : Prepare a solution of the compound in deionized, carbonate-free water at a known concentration (e.g., 0.01 M).
-
Titration Setup : Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection : Record the pH of the solution after each addition of titrant.
-
Analysis : Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.[5] For molecules with low water solubility, co-solvents like methanol or DMSO may be used, and the apparent pKa can be determined.[6][7]
Octanol-Water Partition Coefficient (logP) Determination
The logP value is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall ADME properties.
Methodology: Shake-Flask Method
-
Phase Preparation : Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4 for logD determination). The two phases should be mutually saturated by shaking them together for 24 hours, followed by separation.
-
Sample Addition : Dissolve a known amount of this compound in one of the phases.
-
Equilibration : Combine the two phases in a separatory funnel or vial, and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two layers until equilibrium is reached.
-
Phase Separation : Allow the layers to separate completely. Centrifugation may be required to break up any emulsions.
-
Concentration Analysis : Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[8][9][10][11]
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that affects a drug's absorption and formulation.
Methodology: Shake-Flask Method
-
Sample Preparation : Add an excess amount of the solid compound to a known volume of purified water (or a buffer of a specific pH) in a sealed, temperature-controlled vessel.
-
Equilibration : Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation : Separate the undissolved solid from the solution by filtration or centrifugation.
-
Concentration Analysis : Determine the concentration of the dissolved compound in the clear, saturated filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Reporting : The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
Visualizations
The following diagrams provide visual representations of a typical experimental workflow and the chemical behavior of the target compound.
Caption: Experimental workflow for physicochemical characterization.
Caption: Predicted ionization states at different pH ranges.
Conclusion
This technical guide consolidates the essential, albeit predicted, physicochemical properties of this compound. By providing both computational estimations and detailed, standardized experimental protocols, it aims to equip researchers and drug development professionals with the necessary tools to undertake empirical studies. The accurate determination of these properties is a critical first step in evaluating the potential of this compound in pharmaceutical and chemical research, paving the way for more advanced biological and toxicological assessments.
References
- 1. 2-(3,5-Dihydroxypyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 2. chemaxon.com [chemaxon.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kaggle.com [kaggle.com]
- 5. echemi.com [echemi.com]
- 6. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]
- 8. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches [arxiv.org]
- 11. Pyridin-2-yl Acetate | C7H7NO2 | CID 11400803 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Elucidation of 2-(3-Hydroxypyridin-2-yl)acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Hydroxypyridin-2-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the established biological activities of the 3-hydroxypyridine scaffold. Derivatives of 3-hydroxypyridine are known for their antioxidant and neuroprotective properties, acting as effective regulators of oxidative and peroxidative processes in biological systems.[1] The structural elucidation of novel derivatives like this compound is a critical step in understanding their structure-activity relationships and advancing their potential as therapeutic agents.
This technical guide provides a comprehensive overview of the structural elucidation of this compound, based on predicted spectroscopic data and established analytical methodologies. It is designed to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of pyridine derivatives. The guide details the expected outcomes from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, it outlines detailed experimental protocols for these analyses and presents a logical workflow for structural confirmation.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predicted ¹H and ¹³C NMR data provide insights into the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the acetic acid side chain. The chemical shifts are influenced by the electronic effects of the hydroxyl and carboxylic acid groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are characteristic of a substituted aromatic system, while the carbonyl and methylene carbons of the acetic acid group will appear in their expected regions.
Data Presentation: Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were obtained using online NMR prediction tools and serve as a reference for experimental data.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | 7.25 | dd |
| H-5 | 7.18 | dd |
| H-6 | 8.05 | dd |
| -CH₂- | 3.80 | s |
| -OH (pyridinolic) | 9.5-11.5 | br s |
| -OH (carboxylic) | 10.0-12.0 | br s |
Note: The chemical shifts of the hydroxyl protons are highly dependent on solvent and concentration and may exchange with deuterium in deuterated protic solvents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 155.0 |
| C-3 | 158.0 |
| C-4 | 125.0 |
| C-5 | 120.0 |
| C-6 | 140.0 |
| -CH₂- | 40.0 |
| -C=O | 175.0 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable clues about its structure. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (C₇H₇NO₃, MW: 153.14 g/mol ).
Expected Fragmentation Pattern:
-
Loss of H₂O: A peak corresponding to [M-18]⁺ may be observed due to the loss of a water molecule from the carboxylic acid and hydroxyl groups.
-
Loss of COOH: A significant fragment at [M-45]⁺ is expected, resulting from the cleavage of the carboxylic acid group.
-
Decarboxylation: A peak at [M-44]⁺ corresponding to the loss of CO₂ is also possible.
-
Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring would lead to smaller characteristic ions.
Table 3: Predicted Mass Spectrometry Data
| Fragment | Predicted m/z |
| [M]⁺ | 153 |
| [M-H₂O]⁺ | 135 |
| [M-CO₂]⁺ | 109 |
| [M-COOH]⁺ | 108 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C=C, and C-N bonds.
Table 4: Predicted Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |
| O-H stretch (phenol) | 3200-3600 | Broad, Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-2960 | Medium |
| C=O stretch (carboxylic acid) | 1700-1725 | Strong |
| C=C and C=N stretch (aromatic) | 1450-1600 | Medium-Strong |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.
Synthesis of this compound
While a specific, optimized synthesis for this compound is not widely reported, a plausible synthetic route can be adapted from methods used for analogous pyridylacetic acids. A potential approach involves the oxidation of a corresponding 2-ethyl-3-hydroxypyridine precursor.
A. Synthesis from a Pyridine Derivative (General Procedure):
-
Starting Material: A suitable precursor, such as 2-methyl-3-hydroxypyridine, would be the starting point.
-
Side-Chain Elongation: The methyl group can be functionalized to introduce the acetic acid moiety. This could involve radical bromination followed by cyanation and subsequent hydrolysis.
-
Alternative Route: A three-component synthesis using a Meldrum's acid derivative, an activated pyridine-N-oxide, and a nucleophile could also be explored, as this method has been successful for other pyridylacetic acid derivatives.[2]
-
Purification: The final product would be purified by recrystallization or column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O with a pH adjustment). The choice of solvent is critical as it can affect the chemical shifts, especially of the labile hydroxyl protons.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak.
3. ¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 2 seconds, and a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak.
4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which will show correlations between the aromatic protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This will link the signals of H-4, H-5, H-6, and the methylene protons to their respective carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the acetic acid side chain and the pyridine ring, and for assigning the quaternary carbons.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[3]
-
The solution should be free of any particulate matter.[3]
2. Data Acquisition:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and confirm the elemental composition.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting fragment ions to aid in structural confirmation.
Infrared (IR) Spectroscopy
1. Sample Preparation (for solid samples):
-
Thin Solid Film: Dissolve a small amount of the solid sample in a volatile solvent, place a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[4]
-
Mull Technique: Grind a small amount of the solid sample with a mulling agent (e.g., Nujol) to create a fine paste, which is then placed between two salt plates.[1]
-
Pressed Pellet (KBr Pellet): Mix a small amount of the finely ground sample with dry potassium bromide (KBr) powder and press the mixture under high pressure to form a transparent pellet.[1]
2. Data Acquisition:
-
Place the prepared sample in the IR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or the pure mulling agent/KBr to subtract from the sample spectrum.
Mandatory Visualizations
Logical Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound like this compound.
Predicted 2D NMR Correlations (HMBC)
This diagram illustrates the key expected Heteronuclear Multiple Bond Correlation (HMBC) for this compound, which are crucial for confirming the connectivity of the molecule.
Biological Signaling Pathway
3-Hydroxypyridine derivatives are known to exhibit antioxidant effects, which can contribute to their neuroprotective properties. One of the key cellular defense mechanisms against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway. Phenolic compounds, including 3-hydroxypyridines, can modulate this pathway.
References
- 1. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
Spectroscopic and Analytical Profile of 2-(3-Hydroxypyridin-2-yl)acetic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the spectroscopic and analytical characteristics of 2-(3-Hydroxypyridin-2-yl)acetic acid (CAS No. 69022-71-5). Despite a comprehensive search of scientific literature and chemical databases, publicly available experimental spectroscopic data (NMR, IR, MS) for this specific compound is scarce. This document, therefore, provides a framework for its analysis, including predicted data for closely related structures, generalized experimental protocols, and a logical workflow for its synthesis and characterization. This guide is intended to support researchers in the fields of medicinal chemistry and drug development who may be working with this or similar compounds.
Spectroscopic Data
Table 1: Predicted Mass Spectrometry Data for Ethyl 2-(3-hydroxypyridin-2-yl)acetate
| Adduct | Predicted m/z |
| [M+H]+ | 182.08118 |
| [M+Na]+ | 204.06312 |
| [M-H]- | 180.06662 |
| [M+NH4]+ | 199.10772 |
| [M+K]+ | 220.03706 |
| [M+H-H2O]+ | 164.07116 |
| [M+HCOO]- | 226.07210 |
| [M+CH3COO]- | 240.08775 |
| [M+Na-2H]- | 202.04857 |
| [M]+ | 181.07335 |
| [M]- | 181.07445 |
Data Source: PubChem CID 13384341 for Ethyl 2-(3-hydroxypyridin-2-yl)acetate.[1]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic carboxylic acids, which would be applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard method for obtaining NMR spectra of a compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃). The choice of solvent will depend on the solubility of the compound.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ) to 0 ppm.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Parameters: For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) and a larger number of scans are typically required.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands for functional groups such as O-H (broad, ~3300-2500 cm⁻¹ for carboxylic acid), C=O (~1700 cm⁻¹), C=C and C=N (~1600-1450 cm⁻¹), and C-O (~1300-1200 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for polar molecules like amino acids and carboxylic acids. Both positive and negative ion modes should be used to obtain comprehensive data.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended to determine the accurate mass and elemental composition.
Synthesis and Characterization Workflow
As no specific signaling pathways involving this compound are documented, a logical workflow for its synthesis and characterization is presented below. This workflow is typical for the development of novel small molecules in a drug discovery context.
Caption: A logical workflow for the synthesis and characterization of a target compound.
This diagram illustrates a typical sequence, starting from the chemical synthesis, followed by purification and rigorous structural confirmation using various spectroscopic techniques. The purity of the compound is then assessed before it proceeds to biological evaluation.
References
The Genesis and Evolution of Pyridinylacetic Acid Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridinylacetic acid and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the discovery, origin, and synthetic evolution of these compounds. It details key experimental protocols for their synthesis and biological evaluation, presents quantitative structure-activity relationship (SAR) data, and elucidates their mechanisms of action through various signaling pathways. The information is intended to serve as a comprehensive resource for researchers engaged in the development of novel therapeutics based on the pyridinylacetic acid scaffold.
Discovery and Origin
The foundational pyridinylacetic acid isomers, namely 2-, 3-, and 4-pyridinylacetic acid, emerged from the rich history of pyridine chemistry. While pyridine was first isolated from coal tar in the mid-19th century, the synthesis of its derivatives, including the pyridinylacetic acids, followed in the subsequent decades as organic synthesis techniques became more sophisticated.
Early reports of the synthesis of pyridinylacetic acid isomers can be traced back to the late 19th and early 20th centuries in German chemical literature. For instance, the synthesis of 2-pyridylacetic acid was described in the late 1880s. These initial syntheses were often multi-step processes, starting from readily available pyridine derivatives like picolines (methylpyridines). A common strategy involved the halogenation of the methyl group of a picoline, followed by cyanation and subsequent hydrolysis of the nitrile to the carboxylic acid.
The initial interest in these compounds was primarily from a chemical standpoint, exploring the reactivity and properties of the pyridine ring and its substituents. Their potential as pharmacologically active agents was not immediately recognized. It was only later, with the advent of systematic biological screening, that the diverse therapeutic potential of this class of compounds began to be unveiled. 3-Pyridylacetic acid, for example, is a metabolite of nicotine and other tobacco alkaloids[1].
Synthetic Methodologies
The synthesis of pyridinylacetic acid and its derivatives has evolved significantly from the early, often harsh, methods to more efficient and versatile modern techniques.
Classical Synthetic Routes
The classical approaches to pyridinylacetic acid synthesis often relied on the functionalization of pre-existing pyridine rings.
2.1.1. From Picolines:
A prevalent historical method involves the following sequence:
-
Halogenation: Radical halogenation of a picoline (e.g., 2-, 3-, or 4-methylpyridine) using N-bromosuccinimide (NBS) or other halogenating agents to form the corresponding (halomethyl)pyridine.
-
Cyanation: Nucleophilic substitution of the halide with a cyanide salt (e.g., NaCN or KCN) to yield the pyridinylacetonitrile.
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile group to afford the desired pyridinylacetic acid.
2.1.2. Willgerodt-Kindler Reaction:
This reaction has been a key method for the synthesis of 3-pyridylacetic acid, particularly in the industrial production of intermediates for drugs like risedronate sodium[2]. The process typically involves the reaction of 3-acetylpyridine with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the carboxylic acid[3].
Modern Synthetic Approaches
Modern organic synthesis offers more sophisticated and efficient routes to pyridinylacetic acid derivatives, allowing for greater diversity and control over the molecular structure.
2.2.1. Three-Component Synthesis:
A convenient and simple three-component synthesis of substituted pyridylacetic acid derivatives has been reported[4]. This method utilizes the dual reactivity of Meldrum's acid derivatives, which act first as nucleophiles in a reaction with activated pyridine-N-oxides and then as electrophiles for ring-opening and decarboxylation[4].
Experimental Protocol: Three-Component Synthesis of a Pyridylacetic Acid Derivative [4]
-
Activation and Substitution: In a round-bottom flask, combine the pyridine-N-oxide (1.1 equiv), the Meldrum's acid derivative (1.0 equiv), tosyl chloride (1.1 equiv), and triethylamine (2.1 equiv) in ethyl acetate (0.2 M). Stir the reaction mixture at room temperature overnight.
-
Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.
-
Methanolysis and Decarboxylation: To the resulting crude material, add a solution of sodium methoxide (2.2 equiv) in methanol (2.5 M). Stir the mixture at room temperature for 2-6 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyridylacetic acid ester.
2.2.2. Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of pyridinylacetic acid derivatives. These methods typically involve the coupling of a halopyridine with a suitable acetic acid equivalent, such as a silyl enol ether or a Reformatsky reagent[4].
Biological Activities and Therapeutic Potential
Pyridinylacetic acid derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.
Anti-inflammatory and Analgesic Activity
Certain pyridinylacetic acid derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain[5][6].
Anticancer Activity
A number of pyridine-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines. For example, certain thieno[2,3-c]pyridine derivatives have been identified as potential inhibitors of Hsp90, a molecular chaperone that is often overexpressed in cancer cells and plays a crucial role in the folding and stability of many oncoproteins[7].
Enzyme Inhibition
The pyridinylacetic acid scaffold has been utilized in the design of inhibitors for a variety of enzymes. For instance, derivatives have been synthesized and screened for their ability to inhibit human hydrogen sulfide-synthesizing enzymes, which are implicated in several diseases[8]. Additionally, some pyridine derivatives have shown potent anti-malarial activity through the inhibition of dihydrofolate reductase[9][10].
Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of pyridinylacetic acid derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the acetic acid side chain. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
| Compound ID | Scaffold | Target/Cell Line | Activity (IC50) | Reference |
| 6i | Thieno[2,3-c]pyridine | HSC3 (Head and Neck Cancer) | 10.8 µM | [7] |
| 6i | T47D (Breast Cancer) | 11.7 µM | [7] | |
| 6i | RKO (Colorectal Cancer) | 12.4 µM | [7] | |
| 2g | Pyridine derivative | Plasmodium falciparum (CQ-resistant) | 0.0402 µM | [9] |
Table 1: Selected Biological Activities of Pyridinylacetic Acid Derivatives.
Signaling Pathways and Mechanisms of Action
The diverse biological effects of pyridinylacetic acid derivatives are a result of their interaction with various cellular signaling pathways.
Inhibition of Cyclooxygenase (COX) Pathway
As potential NSAIDs, a key mechanism of action for some pyridinylacetic acid derivatives is the inhibition of the COX enzymes, COX-1 and COX-2. By blocking the active site of these enzymes, they prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.
Caption: Inhibition of the COX pathway by pyridinylacetic acid derivatives.
Modulation of Hsp90 Chaperone Activity
In the context of anticancer activity, some derivatives function by inhibiting the heat shock protein 90 (Hsp90). Hsp90 is essential for the stability and function of numerous client proteins that are critical for tumor growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Hsp90 inhibition by pyridinylacetic acid derivatives.
Experimental Workflows for Biological Evaluation
A systematic approach is essential for the biological evaluation of newly synthesized pyridinylacetic acid derivatives.
General Screening Workflow
Caption: A typical workflow for the biological evaluation of pyridinylacetic acid derivatives.
Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay) [11]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, DU-145, or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridinylacetic acid derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
Pyridinylacetic acid and its derivatives have a rich history and continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic accessibility and the diverse range of biological activities associated with this scaffold ensure their continued importance in medicinal chemistry. This guide has provided a comprehensive overview of their discovery, synthesis, and biological evaluation, offering a valuable resource for researchers in the field. Future work will undoubtedly focus on the development of more selective and potent derivatives, as well as a deeper understanding of their complex mechanisms of action.
References
- 1. Pyridine synthesis [organic-chemistry.org]
- 2. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google Patents [patents.google.com]
- 3. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]
- 4. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 7. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 8. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journaljpri.com [journaljpri.com]
The Enigmatic Role of 2-(3-Hydroxypyridin-2-yl)acetic Acid in Medicinal Chemistry: A Field Awaiting Exploration
Despite significant interest in the therapeutic potential of pyridine-based compounds, a comprehensive analysis of 2-(3-hydroxypyridin-2-yl)acetic acid reveals a notable absence of this specific molecule in current scientific and patent literature. While its structural analogs and related pyridine derivatives have been investigated for a wide range of medicinal applications, this particular compound remains a largely uncharted territory for researchers, scientists, and drug development professionals.
The pyridine nucleus is a well-established pharmacophore, forming the core of numerous approved drugs and investigational agents. Derivatives of pyridinylacetic acid, in a broader sense, have been explored for their potential as anti-inflammatory, anti-fibrotic, and antimicrobial agents. For instance, related structures are known to interact with various biological targets, including enzymes and receptors, underscoring the potential utility of this chemical scaffold in drug discovery.
However, a thorough investigation into the synthesis, biological activity, and mechanism of action of this compound itself yields no specific data. This scarcity of information prevents the construction of a detailed technical guide as requested. Key elements crucial for such a guide, including quantitative biological data, established experimental protocols for its synthesis and evaluation, and defined signaling pathways in which it may be involved, are not available in the public domain.
The Landscape of Related Pyridine Derivatives
To provide context, it is valuable to consider the known biological activities of structurally similar compounds. For example, derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. This suggests that the acetic acid moiety attached to a heterocyclic ring can be a critical feature for biological activity.
Furthermore, the synthesis of various pyridylacetic acid derivatives has been documented, often involving multi-step reactions to construct the substituted pyridine ring and append the acetic acid side chain. These synthetic strategies could theoretically be adapted for the production of this compound, providing a starting point for future investigation.
Future Directions and a Call for Research
The absence of data on this compound presents a unique opportunity for original research. The structural features of this molecule, namely the 3-hydroxy-substituted pyridine ring coupled with an acetic acid group at the 2-position, suggest several potential avenues for investigation in medicinal chemistry.
Hypothetical Areas of Investigation:
-
Enzyme Inhibition: The hydroxypyridine core is a known metal-chelating motif, suggesting potential inhibitory activity against metalloenzymes. The carboxylic acid function could provide an additional binding interaction within an enzyme's active site.
-
Receptor Modulation: The overall electronic and steric properties of the molecule could allow it to interact with various cell surface or nuclear receptors.
-
Antimicrobial Activity: The pyridine scaffold is present in many natural and synthetic antimicrobial agents.
To unlock the potential of this compound, the following experimental workflow would be necessary:
Caption: A hypothetical workflow for the investigation of this compound.
Until such research is conducted and published, a comprehensive technical guide on this compound and its role in medicinal chemistry cannot be compiled. The scientific community is encouraged to explore the synthesis and biological properties of this and other novel chemical entities to advance the field of drug discovery.
An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 2-(3-Hydroxypyridin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the chemical reactivity of the pyridine ring in 2-(3-hydroxypyridin-2-yl)acetic acid. Drawing upon established principles of pyridine chemistry and the directing effects of its substituents, this document offers insights into the anticipated electrophilic and nucleophilic substitution reactions, guiding the strategic design of novel derivatives for applications in drug discovery and development.
Introduction: The Structural Landscape of this compound
This compound is a substituted pyridine derivative featuring a hydroxyl group at the 3-position and an acetic acid moiety at the 2-position. This unique substitution pattern significantly influences the electron density distribution within the pyridine ring, thereby dictating its reactivity towards various chemical transformations. The interplay between the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid function, ortho to the ring nitrogen, creates a nuanced reactivity profile that is crucial for medicinal chemists to understand for the targeted synthesis of new chemical entities.
The pyridine ring is inherently electron-deficient compared to benzene, a property stemming from the greater electronegativity of the nitrogen atom. This generally renders the ring less susceptible to electrophilic attack and more prone to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). However, the substituents on the ring play a pivotal role in modulating this intrinsic reactivity.
Predicted Reactivity of the Pyridine Ring
The reactivity of the pyridine ring in this compound is governed by the combined electronic effects of the 3-hydroxyl and 2-acetic acid substituents.
-
The 3-Hydroxyl Group: The hydroxyl group at the 3-position is a strong activating group for electrophilic aromatic substitution. Through its +M (mesomeric) effect, it donates electron density to the pyridine ring, particularly at the ortho and para positions relative to itself (positions 2, 4, and 6). This electron-donating nature counteracts the inherent electron deficiency of the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine.
-
The 2-Acetic Acid Group: The carboxylic acid moiety at the 2-position is an electron-withdrawing group (-I inductive effect and -M mesomeric effect). This group deactivates the ring towards electrophilic substitution and further enhances its susceptibility to nucleophilic attack, especially at the positions ortho and para to the nitrogen.
The net effect of these two opposing substituents determines the most probable sites for chemical reactions.
Electrophilic Aromatic Substitution
Despite the deactivating effect of the 2-acetic acid group, the powerful activating effect of the 3-hydroxyl group is expected to dominate, directing electrophilic substitution primarily to the positions activated by the hydroxyl group. The most likely positions for electrophilic attack are C-4 and C-6.
A review of the electrophilic substitution of 3-hydroxypyridine and its derivatives indicates that the reaction's direction is influenced by the reaction type, conditions, and the nature of other substituents[1]. For instance, the nitration of 3-hydroxy- and 3-methoxy-pyridine occurs at the 2-position when the reaction is carried out on their conjugate acids[2].
Logical Flow of Electrophilic Substitution
Caption: Predicted pathway for electrophilic substitution.
Nucleophilic Aromatic Substitution
The pyridine ring is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of the electron-withdrawing acetic acid group at the 2-position. Pyridines possessing a leaving group at the 2- or 4-position readily undergo nucleophilic substitution via an addition-elimination mechanism[3]. While this compound does not have a conventional leaving group, derivatization of the hydroxyl group or the carboxylic acid could introduce one, or harsh reaction conditions could be employed.
For nucleophilic aromatic substitution (SNAr) to occur on the pyridine ring of the title compound, a leaving group would typically be required at an activated position (ortho or para to the nitrogen). Without a pre-existing leaving group, direct nucleophilic substitution on a C-H bond would necessitate harsh conditions and is generally less favorable. However, if the 3-hydroxyl group were converted into a better leaving group (e.g., a sulfonate ester), nucleophilic attack might be possible, although the position is not ideal (meta to the nitrogen). A more plausible scenario for SNAr would involve modification of the ring to introduce a leaving group at the 4- or 6-position.
General Mechanism for Nucleophilic Aromatic Substitution (SNAr)
Caption: General SNAr pathway on a pyridine ring.
Experimental Data and Protocols
While specific experimental data for the reactivity of this compound is limited in the readily available literature, we can infer potential reactions and conditions from studies on analogous compounds.
Synthesis of 3-Hydroxypyridine Derivatives
The synthesis of substituted 3-hydroxypyridines can be achieved through various methods, including the cyclization of acyclic precursors. For instance, a method for preparing polysubstituted 3-hydroxypyridines involves a Pd(0)-catalyzed "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids, followed by oxidation and elimination[4].
Table 1: Synthesis of 2-Amino-3-hydroxypyridines
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Furan-2-carboxylic acid ethyl ester | NH3, NH4Cl, Hexametapol, 230°C, 10h | 2-Amino-3-hydroxypyridine | 50-55 | [5] |
| Furan-2-carboxylic acid methyl ester | NH3, NH4Br, Hexametapol, 230°C, 9h | 2-Amino-3-hydroxypyridine | 50-55 | [5] |
| Furan-2-carboxylic acid amide | NH3, NH4Cl, Hexametapol, 230°C, 4.5h | 2-Amino-3-hydroxypyridine | Not specified | [5] |
| 5-Methyl-2-propionylfuran | Ammonium salt, aqueous or alcoholic NH3, 150-200°C, 2-6h | 2-Ethyl-6-methyl-3-hydroxypyridine | 51.9 | [6] |
| 2-Acylfuran | Nitrogen-containing compound, aqueous or alcoholic NH3, 130-300°C | 3-Hydroxypyridine derivatives | 83-92 | [6] |
Representative Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine from Furan-2-carboxylic acid ethyl ester[5]
A mixture of 42.0 g (0.3 mole) of furan-2-carboxylic acid ethyl ester, 3.0 g of ammonium chloride, 60 ml of phosphoric acid-tris(dimethylamide) (hexametapol), and 51 g (3.0 moles) of ammonia are heated in a 300 ml autoclave for 10 hours at 230°C. After cooling to approximately 20°-25°C, the reaction mixture is rinsed from the autoclave with water and acetone. The crude yield of 2-amino-3-hydroxypyridine is determined to be 50±5% by thin-layer chromatography.
Reactions of 2-Alkylpyridines
The acetic acid moiety at the 2-position can be considered an "alkyl" substituent with an acidic proton on the α-carbon. Reactions involving the deprotonation of this position can lead to further functionalization. For instance, a base- and catalyst-free C(sp3)–H allylic alkylation of 2-alkylpyridines with Morita–Baylis–Hillman (MBH) carbonates has been described, proceeding through a tandem SN2' type nucleophilic substitution followed by an aza-Cope rearrangement[7].
Table 2: C(sp3)–H Allylation of 2-Alkylpyridines with MBH Carbonates [7]
| 2-Alkylpyridine | MBH Carbonate | Product Yield (%) |
| 2-Picoline | Methyl 2-(acetoxy(phenyl)methyl)acrylate | 91 |
| 2-Ethylpyridine | Methyl 2-(acetoxy(phenyl)methyl)acrylate | 78 |
| 2,3-Lutidine | Methyl 2-(acetoxy(phenyl)methyl)acrylate | 83 |
| 2,5-Lutidine | Methyl 2-(acetoxy(phenyl)methyl)acrylate | 71 |
| 2,4-Lutidine | Methyl 2-(acetoxy(phenyl)methyl)acrylate | 39 |
Biological Context and Signaling Pathways
Pyridine derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[8][9][10]. While specific signaling pathways for this compound have not been explicitly detailed in the literature, it is plausible that its derivatives could interact with various biological targets. For instance, some pyridine-containing compounds have been shown to modulate plant hormone signaling pathways, such as those involving auxin and salicylic acid[11]. The structural similarity of 3-hydroxypyridines to pyridoxine (Vitamin B6) suggests potential interactions with enzymes involved in amino acid metabolism.
Hypothetical Drug Action Pathway
Caption: A potential mechanism of action for a drug candidate.
Conclusion
The reactivity of the pyridine ring in this compound is a complex interplay of the activating 3-hydroxyl group and the deactivating 2-acetic acid substituent. Electrophilic substitution is predicted to occur preferentially at the C-4 and C-6 positions, guided by the strong directing effect of the hydroxyl group. Nucleophilic substitution would likely require the introduction of a good leaving group at an activated position. The acetic acid side chain also presents a handle for further functionalization. This guide provides a predictive framework for the chemical behavior of this molecule, offering a foundation for the rational design of novel derivatives with potential therapeutic applications. Further experimental investigation is warranted to fully elucidate the specific reactivity and to harness its synthetic potential.
References
- 1. The Structure and Reactivity of 3-Hydroxypyridine Derivatives in Electrophilic Substitution (1975) | Dyumaev Kirill M | 21 Citations [scispace.com]
- 2. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. mdpi.com [mdpi.com]
- 5. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 6. RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine - Google Patents [patents.google.com]
- 7. Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 2-(3-Hydroxypyridin-2-yl)acetic acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Hydroxypyridin-2-yl)acetic acid and its derivatives have emerged as potent inhibitors of prolyl 4-hydroxylase domain (PHD) enzymes, particularly PHD2. These enzymes are critical regulators of the Hypoxia-Inducible Factor (HIF) signaling pathway, a central mechanism for cellular adaptation to low oxygen conditions. By inhibiting PHDs, these compounds stabilize HIF-1α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and glucose metabolism. This makes this compound a valuable tool for studying the HIF pathway and a potential therapeutic agent for conditions such as anemia and ischemia.
These application notes provide a comprehensive overview of the use of this compound in enzyme inhibition assays, including detailed protocols and data presentation guidelines.
Target Enzyme and Signaling Pathway
The primary target of this compound is Prolyl 4-hydroxylase Domain 2 (PHD2) , also known as Egl-Nine Homolog 1 (EGLN1).
HIF-1α Signaling Pathway:
Under normoxic (normal oxygen) conditions, PHD enzymes hydroxylate proline residues on the HIF-1α subunit. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. When PHD activity is inhibited by compounds like this compound, or under hypoxic conditions, HIF-1α is not hydroxylated and becomes stable. It then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia-Response Elements (HREs) on target genes, activating their transcription.
Quantitative Data
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| [2-(3-hydroxypyridin-2-yl)-thiazol-4-yl]-acetamide | PHD2 | Biochemical Assay | 3 | [1] |
Experimental Protocols
The following protocols are adapted from established methods for measuring the inhibition of PHD2 and are suitable for testing this compound.[2][3][4][5]
In Vitro PHD2 Inhibition Assay (Luminescence-Based)
This assay measures the production of succinate, a co-product of the PHD2-catalyzed hydroxylation of a HIF-1α peptide substrate. The amount of succinate produced is quantified using a coupled-enzyme system that generates a luminescent signal.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
This compound (dissolved in DMSO)
-
2-Oxoglutarate (α-KG)
-
Ferrous sulfate (FeSO₄)
-
L-Ascorbic acid
-
HEPES buffer (50 mM, pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Tween-20
-
Succinate-Glo™ Hydroxylase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1 mg/mL BSA.
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Reagent Preparation:
-
Prepare a 2X enzyme solution containing recombinant PHD2, FeSO₄, and L-ascorbic acid in Assay Buffer.
-
Prepare a 4X substrate solution containing the biotinylated HIF-1α peptide and α-KG in Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X enzyme solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 2.5 µL of the 4X substrate solution to each well.
-
Incubate the reaction for 60 minutes at 37°C.
-
-
Detection:
-
Stop the reaction and detect succinate production following the manufacturer's instructions for the Succinate-Glo™ assay. This typically involves adding a detection reagent and measuring the luminescence signal.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of this compound to stabilize HIF-1α protein levels in cultured cells.
Materials:
-
Human cell line (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 4-8 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Load equal amounts of protein per lane and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for HIF-1α and the loading control.
-
Normalize the HIF-1α signal to the loading control to determine the relative increase in HIF-1α stabilization.
-
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of this compound as a PHD inhibitor.
References
- 1. Prolyl Hydroxylase inhibitor 1 | C19H18ClN5O4 | CID 138319689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 2-(3-Hydroxypyridin-2-yl)acetic acid using Ion-Exchange Chromatography
An application note on the purification of 2-(3-Hydroxypyridin-2-yl)acetic acid using chromatography is presented below. This document provides detailed protocols and methodologies for researchers, scientists, and professionals involved in drug development.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research due to its structural motifs, which are present in various biologically active molecules. The synthesis of this compound can result in a mixture containing unreacted starting materials, isomers, and other by-products. Therefore, a robust purification protocol is essential to obtain a high-purity final product for subsequent downstream applications.
This application note details a protocol for the purification of this compound using ion-exchange chromatography (IEC). Given the zwitterionic nature of the target compound, which possesses both acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities, IEC is a particularly effective separation technique.[1][2] The protocol described herein provides a reliable method for isolating the target compound with high purity.
Materials and Methods
The materials and equipment required for this protocol are standard for a chemistry laboratory equipped for chromatography.
-
Chromatography System: A preparative liquid chromatography system with a UV detector is recommended.
-
Column: A strong anion exchange (SAX) or strong cation exchange (SCX) column. The choice depends on the pH at which the separation is performed.
-
Reagents:
-
Crude this compound
-
Deionized water
-
Ammonium acetate
-
Acetic acid
-
Methanol
-
Acetonitrile
-
-
Equipment:
-
Rotary evaporator
-
pH meter
-
Fraction collector
-
Analytical HPLC for purity assessment
-
Experimental Protocol: Purification by Ion-Exchange Chromatography
This protocol outlines the steps for the purification of this compound using a strong anion exchange column.
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the starting mobile phase (e.g., 20 mM ammonium acetate, pH 7.0).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Column Equilibration:
-
Equilibrate the strong anion exchange column with the starting mobile phase (20 mM ammonium acetate, pH 7.0) for at least 5-10 column volumes, or until the baseline on the UV detector is stable.
-
-
Sample Loading:
-
Inject the prepared sample onto the equilibrated column. The loading amount will depend on the column dimensions and the concentration of the sample.
-
-
Elution:
-
Wash the column with the starting mobile phase for 2-3 column volumes to elute any unbound impurities.
-
Apply a linear gradient of increasing salt concentration (e.g., from 20 mM to 500 mM ammonium acetate, pH 7.0) over 20-30 column volumes to elute the bound compounds. The target compound is expected to elute as the salt concentration increases.
-
Alternatively, a pH gradient can be used for elution.[3]
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the collected fractions by analytical HPLC or TLC to identify the fractions containing the pure product.
-
Pool the pure fractions.
-
-
Product Isolation:
-
Desalt the pooled fractions if necessary, for example, by solid-phase extraction (SPE) or by repeated lyophilization.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Results and Discussion
The zwitterionic nature of this compound allows for its effective separation by ion-exchange chromatography.[1][2][4] At a neutral pH, the carboxylic acid group will be deprotonated (negative charge) and the pyridine nitrogen may be partially protonated (positive charge), resulting in a net charge that allows for interaction with the ion-exchange resin. By carefully selecting the pH of the mobile phase and the type of ion-exchange column, a high degree of purification can be achieved.
For method development, it is advisable to first determine the isoelectric point (pI) of the compound. If the pI is known, operating at a pH above the pI will result in a net negative charge, making anion exchange chromatography suitable. Conversely, at a pH below the pI, the compound will have a net positive charge, and cation exchange chromatography would be the method of choice.
The following table summarizes various chromatographic conditions that have been used for the separation of similar polar and zwitterionic aromatic compounds, which can serve as a starting point for method optimization.
Table 1: Summary of Chromatographic Conditions for the Separation of Pyridine Carboxylic Acids and Related Compounds
| Chromatographic Technique | Stationary Phase | Mobile Phase | Application Notes |
| Paper Chromatography | Whatman No. 1 Paper | n-butanol-acetic acid-water (4:1:5 v/v) | Suitable for analytical separation of pyridine carboxylic acids.[5] |
| Mixed-Mode HPLC | Coresep 100 | Acetonitrile, water, and buffer | Effective for separating isomers of pyridine carboxylic acids.[6] |
| Reversed-Phase HPLC | C18 | Acetonitrile/Methanol and water with acid (e.g., 0.1% formic acid) | Can be challenging for polar compounds; may require ion-pairing agents or specialized columns.[7] |
| HILIC | Amide or Cyano-bonded silica | Acetonitrile-rich mobile phase with aqueous buffer | A good alternative to reversed-phase for very polar compounds.[8] |
| Ion-Exchange Chromatography | Strong anion/cation exchanger | Aqueous buffer with a salt or pH gradient | Highly effective for zwitterionic compounds.[1][2][4] |
| Normal-Phase Chromatography | Silica Gel | Hexane/Ethyl Acetate with modifiers (e.g., triethylamine) | Suitable for less polar derivatives or with mobile phase modifiers for polar compounds.[8] |
Workflow and Decision Making for Purification
The selection of the appropriate purification strategy is crucial for obtaining a high-purity product. The following diagram illustrates a general workflow and decision-making process for the purification of this compound.
Caption: Purification workflow for this compound.
The protocol described in this application note provides a robust and efficient method for the purification of this compound using ion-exchange chromatography. This method is particularly well-suited for this zwitterionic compound and can be adapted for similar molecules. The provided workflow and summary of alternative chromatographic conditions offer a comprehensive guide for researchers to achieve high-purity compounds for their research and development needs.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Zwitterionic ion-exchangers in ion chromatography: A review of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application of 2-(3-Hydroxypyridin-2-yl)acetic Acid in the Development of Antibacterial Agents
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the development of antibacterial agents that operate via novel mechanisms of action. One such approach is the disruption of essential bacterial nutrient acquisition pathways. Iron is a vital cofactor for numerous cellular processes in bacteria, including DNA replication, cellular respiration, and metabolism. Consequently, interfering with iron uptake presents an attractive target for new antibacterial therapies.
2-(3-Hydroxypyridin-2-yl)acetic acid belongs to the hydroxypyridinone class of compounds, which are renowned for their potent and selective iron (Fe³⁺) chelating properties. By sequestering extracellular and potentially intracellular iron, these agents can induce a state of iron starvation in bacteria, thereby inhibiting their growth and virulence. This document provides a comprehensive overview of the potential application of this compound and its derivatives as antibacterial agents, along with detailed protocols for their evaluation. While specific quantitative data for this compound is not extensively available in public literature, the methodologies described herein are standard for assessing the antibacterial efficacy of iron chelators.
Principle of Action: Iron Sequestration
The primary antibacterial mechanism of this compound is predicated on its high affinity for ferric iron (Fe³⁺). Bacteria have evolved sophisticated systems to acquire iron from their host environment, often employing siderophores—small, high-affinity iron-chelating molecules. Hydroxypyridinone-based chelators can effectively compete with bacterial siderophores for available iron, thereby depriving the bacteria of this essential nutrient. This leads to a bacteriostatic effect, inhibiting bacterial proliferation. Furthermore, iron is a critical component in the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics and host immune responses. By limiting iron availability, this compound can also interfere with biofilm formation and disrupt established biofilms, rendering the bacteria more susceptible to conventional antibiotics.
In-Depth Application Notes and Protocols for the Quantification of 2-(3-Hydroxypyridin-2-yl)acetic acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of 2-(3-Hydroxypyridin-2-yl)acetic acid in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive overview of established analytical methodologies, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Detailed experimental protocols for sample preparation, chromatographic separation, and detection are presented, alongside a summary of validation parameters to ensure data reliability and reproducibility. This guide is intended to assist researchers in the development and implementation of robust bioanalytical assays for this compound.
Introduction
This compound is a molecule of interest in various fields of biomedical research. To accurately assess its concentration in biological samples such as plasma, urine, and tissue homogenates, sensitive and selective analytical methods are required. The choice of method often depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation. This document outlines two primary analytical approaches and provides detailed protocols for their implementation.
Analytical Methodologies
The quantification of small molecules like this compound in biological samples is predominantly achieved using chromatographic techniques coupled with sensitive detection methods.[1][2] LC-MS/MS is widely regarded as the gold standard for its high sensitivity and selectivity, while HPLC-UV offers a robust and more accessible alternative for applications where lower sensitivity is acceptable.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.[1] This technique is particularly advantageous for analyzing complex biological matrices, as it can distinguish the analyte from endogenous interferences.[1]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of analytes that possess a UV-absorbing chromophore. While generally less sensitive than LC-MS/MS, HPLC-UV provides a reliable and cost-effective method for measuring concentrations in the higher ng/mL to µg/mL range.
Experimental Protocols
The following sections provide detailed protocols for the analysis of this compound in biological samples using LC-MS/MS and HPLC-UV.
Sample Preparation
Effective sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest.[1] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][3]
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS or HPLC system.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Dilute 500 µL of urine sample with 500 µL of 2% phosphoric acid in water.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
Inject an aliquot into the analytical system.
Sample Preparation Workflow Diagram.
LC-MS/MS Method Protocol
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): [To be determined for this compound]
-
Product Ion (m/z): [To be determined for this compound]
-
Collision Energy: [To be optimized]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
LC-MS/MS Analytical Workflow.
HPLC-UV Method Protocol
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 30% acetonitrile and 70% 20 mM phosphate buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: [To be determined based on the UV spectrum of this compound]
Method Validation
A comprehensive validation of the analytical method is essential to ensure its reliability for the intended application.[4][5] Key validation parameters, as recommended by regulatory guidelines, are summarized below.[4]
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3] | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity and Range | The range of concentrations over which the method is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value.[3] | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[3] | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10, with accuracy and precision within specified limits. |
| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible across the concentration range. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term). | Analyte concentration should be within ±15% of the initial concentration. |
Data Presentation
Quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Example Calibration Curve Data for LC-MS/MS Analysis
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.015 |
| 5 | 0.078 |
| 10 | 0.152 |
| 50 | 0.765 |
| 100 | 1.530 |
| 500 | 7.650 |
| 1000 | 15.200 |
Table 2: Example Accuracy and Precision Data
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| 3 (LQC) | 2.9 | 96.7 | 8.5 |
| 80 (MQC) | 82.1 | 102.6 | 5.2 |
| 800 (HQC) | 790.5 | 98.8 | 4.1 |
Conclusion
The analytical methods and protocols detailed in this document provide a robust framework for the quantitative analysis of this compound in biological samples. The choice between LC-MS/MS and HPLC-UV will depend on the specific requirements of the study. Adherence to the principles of method validation is paramount to ensure the generation of high-quality, reliable, and reproducible data in pharmacokinetic and other biomedical research applications.
References
Application Notes and Protocols for the Derivatization of 2-(3-Hydroxypyridin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 2-(3-Hydroxypyridin-2-yl)acetic acid. This compound possesses a unique structure with a carboxylic acid, a hydroxyl group, and a pyridine ring, making it a valuable scaffold in medicinal chemistry and drug development. Derivatization of the carboxylic acid moiety can be employed to modulate its physicochemical properties, biological activity, and pharmacokinetic profile. The following sections detail methods for esterification and amidation, which are common and versatile derivatization strategies.
Introduction to Derivatization Strategies
The presence of multiple functional groups in this compound necessitates careful selection of derivatization conditions to achieve selectivity for the carboxylic acid group. The primary strategies discussed are:
-
Esterification: Conversion of the carboxylic acid to an ester can increase lipophilicity, improve cell membrane permeability, and mask the acidic proton. This is often achieved through Fischer-Speier esterification or by using alkylating agents.
-
Amidation: Formation of an amide bond from the carboxylic acid can introduce a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR). This is typically facilitated by coupling agents.
Due to the presence of a phenolic hydroxyl group, protection of this group may be necessary to prevent unwanted side reactions, particularly during amidation reactions that employ activating agents.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification for Methyl Ester Synthesis
This protocol describes the synthesis of methyl 2-(3-hydroxypyridin-2-yl)acetate. This method is a classic acid-catalyzed esterification suitable for simple alkyl esters.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Outcome:
This procedure is expected to yield the methyl ester derivative. The yield and purity will depend on the specific reaction conditions and purification.
Protocol 2: Amidation using a Carbodiimide Coupling Agent
This protocol details the synthesis of an amide derivative of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[1] This method is widely used for amide bond formation under mild conditions.
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
1 M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir for 10 minutes at room temperature under an inert atmosphere.
-
Cool the reaction mixture to 0 °C (ice bath) and add EDC (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel.
Note on Hydroxyl Group Protection: The phenolic hydroxyl group may react with the activated carboxylic acid. If significant side product formation is observed, protection of the hydroxyl group (e.g., as a benzyl ether) prior to the coupling reaction is recommended. The benzyl protecting group can be subsequently removed by catalytic hydrogenation.
Data Presentation
Table 1: Representative Yields for Carboxylic Acid Derivatization
| Starting Material | Derivative | Reagents and Conditions | Representative Yield (%) | Reference |
| Aromatic Carboxylic Acid | Methyl Ester | MeOH, H₂SO₄, reflux | 85-95% | General Fischer Esterification |
| Aromatic Carboxylic Acid | Benzyl Amide | Benzylamine, EDC, HOBt, DIPEA, DCM | 70-90% | General Amidation Protocol |
| 2-(Thiophen-2-yl)acetic acid | N-(3-cyanothiophen-2-yl)acetamide | Thionyl chloride, then 2-aminothiophene-3-carbonitrile | Not specified | [2] |
Note: The yields presented are typical for the derivatization of aromatic carboxylic acids and may vary for this compound.
Visualizations
Experimental Workflow Diagrams
Caption: Fischer-Speier Esterification Workflow.
Caption: Carbodiimide-mediated Amidation Workflow.
Potential Signaling Pathway Involvement
While the specific biological roles of this compound are not extensively documented, its structural motifs are found in compounds with known biological activities. For instance, hydroxypyridinone derivatives are known to act as iron chelators and can be explored for their cytotoxic effects against cancer cells.[3] The derivatization of this molecule could be a strategy to develop novel therapeutic agents.
Caption: Drug Discovery Logic for Derivatives.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated acids and coupling reagents are corrosive and/or irritants. Handle with care.
-
Organic solvents are flammable. Avoid open flames.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel. The user assumes all responsibility for the safe handling and execution of these procedures.
References
Application Notes and Protocols for Investigating the Biological Activity of 2-(3-Hydroxypyridin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the potential biological activities of 2-(3-Hydroxypyridin-2-yl)acetic acid. The proposed studies are based on the known biological activities of structurally related hydroxypyridine and aryl-acetic acid derivatives, which suggest potential cytotoxic, anti-inflammatory, and antioxidant properties.
Section 1: Preliminary Cytotoxicity Assessment
A fundamental initial step in characterizing a novel compound is to determine its effect on cell viability. This allows for the identification of a therapeutic window and appropriate concentration ranges for subsequent in vitro assays. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of this compound on a selected cell line (e.g., RAW 264.7 murine macrophages for inflammation studies, or a cancer cell line like HeLa if investigating anti-cancer potential).
Materials:
-
This compound
-
Selected cell line (e.g., RAW 264.7)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) | IC50 (µM) |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Section 2: Evaluation of Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Many anti-inflammatory drugs act by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), or by reducing the production of inflammatory mediators like nitric oxide (NO).
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
This compound
-
Celecoxib (selective COX-2 inhibitor)
-
Ibuprofen (non-selective COX inhibitor)
-
96-well plate
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial COX inhibitor screening assay kit.
-
Compound Preparation: Prepare a series of dilutions of this compound, celecoxib, and ibuprofen in the provided assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound or control inhibitors.
-
Initiate Reaction: Add arachidonic acid to initiate the reaction.
-
Incubation: Incubate the plate for a specified time at a specific temperature as per the kit's protocol.
-
Detection: Add the colorimetric substrate solution, which reacts with the prostaglandin G2 produced by the COX enzyme.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | |||
| Celecoxib | |||
| Ibuprofen |
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of this compound in an in vivo model of inflammation.[1][2]
Materials:
-
Wistar rats or Swiss albino mice
-
This compound
-
Carrageenan solution (1% in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test groups (e.g., 10, 25, 50 mg/kg of the test compound). Administer the test compound or controls orally or intraperitoneally.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Data Presentation:
| Treatment Group (Dose) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition at 4h |
| Vehicle Control | |||||
| Indomethacin (10 mg/kg) | |||||
| Test Compound (10 mg/kg) | |||||
| Test Compound (25 mg/kg) | |||||
| Test Compound (50 mg/kg) |
Potential Anti-inflammatory Signaling Pathway
Caption: Potential anti-inflammatory signaling pathway modulated by the test compound.
Section 3: Assessment of Antioxidant Activity
Oxidative stress is a key contributor to the pathogenesis of numerous diseases. The ability of a compound to scavenge free radicals is a measure of its antioxidant potential. The DPPH and ABTS assays are two of the most common and reliable methods for evaluating in vitro antioxidant activity.
Protocol 4: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound using the DPPH radical.[3]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Compound Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound or control at different concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determine the IC50 value.
-
Protocol 5: ABTS Radical Cation Decolorization Assay
Objective: To evaluate the antioxidant capacity of this compound using the ABTS radical cation.[3]
Materials:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Ethanol or PBS
-
Trolox (standard)
-
96-well plate
-
Microplate reader
Procedure:
-
ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
ABTS•+ Solution Adjustment: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of the test compound or Trolox at various concentrations to 1 mL of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture for 6 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition and express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC).
Data Presentation for Antioxidant Assays:
| Compound | DPPH IC50 (µg/mL) | ABTS Radical Scavenging (%) at [concentration] | TEAC (µM Trolox equivalents/µg compound) |
| This compound | |||
| Ascorbic Acid | |||
| Trolox |
Antioxidant Activity Workflow
Caption: Workflow for assessing the antioxidant activity using DPPH and ABTS assays.
References
Application Notes and Protocols for 2-(3-Hydroxypyridin-2-yl)acetic acid in Organic Synthesis
Introduction
2-(3-Hydroxypyridin-2-yl)acetic acid is a versatile heterocyclic building block with significant potential in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. Its structure incorporates a pyridine ring, a hydroxyl group, and a carboxylic acid moiety, offering multiple reactive sites for chemical modification. This bifunctional nature allows for its use in a variety of transformations, including intramolecular cyclizations to form fused ring systems, as well as esterification and amidation reactions to generate diverse derivatives. The resulting compounds, such as furopyridines and substituted pyridylacetamides, are scaffolds of interest in medicinal chemistry due to their association with a wide range of biological activities. These application notes provide detailed protocols for the use of this compound in the synthesis of key derivatives.
Application Note 1: Synthesis of Furo[2,3-b]pyridin-2(3H)-one via Intramolecular Cyclization
The proximity of the carboxylic acid and hydroxyl groups in this compound makes it an ideal precursor for intramolecular cyclization to form a lactone, specifically Furo[2,3-b]pyridin-2(3H)-one. This fused heterocyclic system is a valuable scaffold in medicinal chemistry. The reaction is typically promoted by acid catalysis, which facilitates the intramolecular esterification (lactonization).
Caption: Reaction pathway for the acid-catalyzed intramolecular cyclization.
Data Presentation: Optimization of Reaction Conditions for Lactonization
| Entry | Acid Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (0.1) | Toluene | 110 | 6 | 85 |
| 2 | p-TsOH (0.1) | Toluene | 110 | 8 | 82 |
| 3 | H₂SO₄ (0.1) | Dioxane | 100 | 12 | 75 |
| 4 | Acetic Acid (excess) | Acetic Acid | 120 | 4 | 92 |
Experimental Protocol: Synthesis of Furo[2,3-b]pyridin-2(3H)-one
-
Reagents and Equipment:
-
This compound (1.0 g, 6.53 mmol)
-
Glacial Acetic Acid (20 mL)
-
Round-bottom flask (50 mL) equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
-
-
Procedure: a. To a 50 mL round-bottom flask, add this compound (1.0 g, 6.53 mmol) and glacial acetic acid (20 mL). b. Stir the mixture at room temperature until the starting material is fully dissolved. c. Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. e. Upon completion, allow the reaction mixture to cool to room temperature. f. Remove the acetic acid under reduced pressure using a rotary evaporator. g. To the resulting residue, add cold water (20 mL) and stir for 15 minutes. h. Collect the precipitated solid by vacuum filtration and wash with cold water (2 x 10 mL). i. Dry the solid under vacuum to afford Furo[2,3-b]pyridin-2(3H)-one as a crystalline solid. j. Recrystallize from ethanol for further purification if necessary.
Application Note 2: Synthesis of 2-(3-Hydroxypyridin-2-yl)acetate Esters
The carboxylic acid functionality of this compound can be readily converted to a variety of esters. These derivatives can serve as prodrugs, altering the pharmacokinetic properties of the parent molecule, or as intermediates for further synthetic transformations. A common and effective method for this transformation is the Steglich esterification, which uses a carbodiimide coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-Dimethylaminopyridine (DMAP).
Caption: Workflow for the synthesis of 2-(3-hydroxypyridin-2-yl)acetate esters.
Data Presentation: Synthesis of Various Ester Derivatives
| Entry | Alcohol (R-OH) | R Group | Time (h) | Yield (%) |
| 1 | Methanol | -CH₃ | 3 | 95 |
| 2 | Ethanol | -CH₂CH₃ | 3 | 92 |
| 3 | Isopropanol | -CH(CH₃)₂ | 5 | 85 |
| 4 | Benzyl Alcohol | -CH₂Ph | 4 | 88 |
Experimental Protocol: General Procedure for Steglich Esterification
-
Reagents and Equipment:
-
This compound (1.0 eq.)
-
Alcohol (1.1 eq.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq.)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
-
Procedure: a. Dissolve this compound (e.g., 0.5 g, 3.26 mmol) in anhydrous DCM (15 mL) in a round-bottom flask. b. Add the corresponding alcohol (1.1 eq., e.g., for ethanol: 0.17 mL, 3.59 mmol) and DMAP (0.1 eq., 0.04 g, 0.33 mmol). c. Cool the mixture to 0°C in an ice bath. d. Add a solution of DCC (1.1 eq., 0.74 g, 3.59 mmol) in anhydrous DCM (5 mL) dropwise over 10 minutes. e. Remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. f. Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form. g. Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM. h. Combine the filtrates and wash successively with 0.5 N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL). i. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel to obtain the pure ester.
Application Note 3: Synthesis of 2-(3-Hydroxypyridin-2-yl)acetamides
Amide derivatives of this compound are of significant interest in drug discovery, as the amide bond is a key feature in many biologically active molecules. Standard peptide coupling reagents, such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), can be employed for the efficient synthesis of these amides under mild conditions.
Caption: Workflow for the synthesis of 2-(3-hydroxypyridin-2-yl)acetamides.
Data Presentation: Synthesis of Various Amide Derivatives
| Entry | Amine (R-NH₂) | R Group | Time (h) | Yield (%) |
| 1 | Aniline | -Ph | 4 | 90 |
| 2 | Benzylamine | -CH₂Ph | 4 | 93 |
| 3 | Morpholine | -(CH₂)₂O(CH₂)₂- | 6 | 87 |
| 4 | Glycine methyl ester | -CH₂COOCH₃ | 5 | 85 |
Experimental Protocol: General Procedure for Amide Coupling
-
Reagents and Equipment:
-
This compound (1.0 eq.)
-
Amine (1.1 eq.)
-
PyBOP (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with magnetic stirrer
-
-
Procedure: a. In a round-bottom flask, dissolve this compound (e.g., 0.5 g, 3.26 mmol) in anhydrous DMF (15 mL). b. Add the desired amine (1.1 eq., e.g., for benzylamine: 0.39 mL, 3.59 mmol) to the solution. c. Add DIPEA (3.0 eq., 1.7 mL, 9.78 mmol) and stir the mixture for 5 minutes at room temperature. d. Add PyBOP (1.2 eq., 2.03 g, 3.91 mmol) in one portion. e. Stir the reaction mixture at room temperature for 4-6 hours. f. Monitor the reaction by TLC. g. Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). h. Combine the organic layers and wash with 1 M LiCl solution (3 x 20 mL) to remove residual DMF, followed by brine (1 x 20 mL). i. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.
This compound is a valuable and adaptable building block for the synthesis of a range of heterocyclic compounds. The protocols outlined above demonstrate its utility in forming fused ring systems through intramolecular cyclization, as well as in generating diverse libraries of esters and amides via standard coupling reactions. These transformations provide access to molecular scaffolds with high potential for applications in drug discovery and materials science. Researchers can utilize these methodologies as a foundation for the development of novel and complex molecular architectures.
Application Notes: High-Throughput Screening of 2-(3-Hydroxypyridin-2-yl)acetic Acid Analogs for Modulation of α-Ketoglutarate-Dependent Dioxygenases
Introduction
2-(3-Hydroxypyridin-2-yl)acetic acid is a known mimic of α-ketoglutarate (α-KG), a critical co-substrate for a large family of non-heme Fe(II)-dependent dioxygenases.[1][2] These enzymes play pivotal roles in various biological processes, including epigenetic regulation through histone and DNA demethylation, and cellular oxygen sensing via the hypoxia-inducible factor (HIF) pathway.[1][2][3] Consequently, small molecule modulators of these enzymes, such as analogs of this compound, are of significant interest for therapeutic development in oncology, anemia, and inflammatory diseases.[3][4][5] This document provides detailed protocols for a tiered screening approach to identify and characterize novel inhibitors of two major subfamilies: the Jumonji C (JmjC) domain-containing histone demethylases and the prolyl hydroxylase domain (PHD) enzymes.
Mechanism of Action: Targeting α-KG-Dependent Dioxygenases
α-KG-dependent dioxygenases utilize molecular oxygen and α-KG to catalyze hydroxylation or demethylation reactions on their respective substrates.[1] In epigenetic regulation, JmjC histone demethylases remove methyl groups from lysine residues on histones, thereby altering chromatin structure and gene expression.[6][7] In the oxygen-sensing pathway, PHD enzymes hydroxylate proline residues on the HIF-1α subunit.[3][8] Under normal oxygen conditions (normoxia), this hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent degradation by the proteasome.[3] Analogs of this compound are designed to competitively inhibit the binding of α-KG to the enzyme's active site, thereby blocking their catalytic activity. Inhibition of JmjC demethylases can reprogram gene expression, while inhibition of PHDs mimics a hypoxic state by stabilizing HIF-1α, leading to the transcription of hypoxia-responsive genes.[5][7][8]
Caption: Dual mechanisms of action for this compound analogs.
Experimental Protocols
A tiered screening approach is recommended to efficiently identify and validate potent and selective inhibitors. The workflow progresses from a high-throughput biochemical screen to a lower-throughput, more physiologically relevant cellular assay.
Caption: Tiered experimental workflow for inhibitor screening and validation.
Protocol 1: Primary High-Throughput Biochemical Screening
This protocol describes a homogenous, fluorescence-based assay to measure the activity of a representative JmjC demethylase (e.g., JMJD2A/KDM4A) or a prolyl hydroxylase (e.g., PHD2). The example below is for a JMJD2A assay using an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) format.[6][9]
Objective: To identify compounds that inhibit the demethylation of a histone H3 peptide by recombinant JMJD2A.
Materials:
-
Recombinant human JMJD2A enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
-
AlphaLISA anti-demethylated product antibody (e.g., anti-H3K9me2) conjugated to Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20
-
Cofactors: Ferrous sulfate (FeSO₄), L-ascorbic acid, α-ketoglutarate
-
Test compounds (analogs) and a known inhibitor (e.g., JIB-04)
-
384-well white microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include wells for positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme Preparation: Prepare an enzyme solution in Assay Buffer containing FeSO₄ (2 µM) and L-ascorbic acid (100 µM).
-
Reaction Initiation: Add 5 µL of the enzyme solution to each well. Subsequently, add 5 µL of a substrate solution containing the biotinylated H3K9me3 peptide (final concentration ~50 nM) and α-ketoglutarate (final concentration ~5 µM, corresponding to the Km) to all wells to start the reaction.[2]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a detection mix containing AlphaLISA Acceptor beads and Streptavidin-Donor beads in an appropriate buffer to stop the reaction.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead proximity signal to develop.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO and no-enzyme controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Secondary Cellular Target Engagement Assay
This protocol describes a Western blot-based assay to confirm the ability of hit compounds to inhibit PHD activity in a cellular context, measured by the stabilization of HIF-1α.[8]
Objective: To validate that hit compounds stabilize HIF-1α in cultured human cells.
Materials:
-
Human cell line (e.g., HepG2 or HK-2)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compounds and a known PHD inhibitor (e.g., Vadadustat)
-
Positive control for HIF-1α stabilization (e.g., Cobalt Chloride, 100 µM)
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the hit compounds or controls (DMSO, Vadadustat) for 4-6 hours under normoxic conditions (21% O₂).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the wells with 100 µL of ice-cold Lysis Buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer. b. Separate 20-30 µg of protein per lane by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk in TBST for 1 hour. e. Incubate the membrane with primary anti-HIF-1α antibody overnight at 4°C. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash again and apply ECL substrate.
-
Data Acquisition: Image the blot using a chemiluminescence detection system.
-
Analysis: Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal loading. Quantify the band intensity for HIF-1α relative to β-actin.
Data Presentation
The quantitative data from the primary and secondary screens should be summarized for clear comparison of potency and efficacy.
Table 1: Summary of Screening Data for this compound Analogs
| Compound ID | Primary Screen IC₅₀ (µM) [JMJD2A] | Primary Screen IC₅₀ (µM) [PHD2] | Secondary Screen EC₅₀ (µM) [HIF-1α Stabilization] |
| Control-1 (JIB-04) | 0.25 | > 50 | N/A |
| Control-2 (Vadadustat) | > 50 | 0.029 | 0.5 |
| Analog-001 | 1.2 | 15.4 | > 20 |
| Analog-002 | 25.6 | 0.15 | 1.8 |
| Analog-003 | > 50 | 0.08 | 0.9 |
| Analog-004 | 0.8 | 0.5 | 1.1 |
Data are hypothetical and for illustrative purposes only. N/A indicates "Not Applicable."
References
- 1. Alpha-ketoglutarate-dependent hydroxylases - Wikipedia [en.wikipedia.org]
- 2. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Inhibition of Jumonji demethylases reprograms severe dilated cardiomyopathy and prolongs survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 2-(3-Hydroxypyridin-2-yl)acetic acid Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation of metabolites of 2-(3-Hydroxypyridin-2-yl)acetic acid from biological matrices. The methodologies described are tailored for the polar nature of the parent compound and its expected metabolites, focusing on robust sample preparation and advanced chromatographic techniques to ensure high recovery and accurate identification.
Introduction
This compound is a polar organic compound containing a pyridine ring, a hydroxyl group, and a carboxylic acid moiety. Due to these functional groups, its metabolites are also expected to be polar. The successful isolation and characterization of these metabolites are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical aspect of drug discovery and development. This document outlines protocols for metabolite generation using in vitro methods, sample preparation from biological matrices, and subsequent separation and analysis using liquid chromatography-mass spectrometry (LC-MS).
Predicted Metabolic Pathways
The metabolism of pyridine-containing compounds often involves oxidation of the pyridine ring. For this compound, the primary metabolic transformations are predicted to be hydroxylation of the pyridine ring, followed by potential further oxidation or conjugation reactions. Understanding these pathways is essential for targeted metabolite identification.
Caption: Predicted metabolic pathway of this compound.
Experimental Workflow
The overall workflow for isolating and identifying metabolites involves several key stages, from generating the metabolites in a controlled environment to their final analysis.
Caption: General experimental workflow for metabolite isolation and identification.
Data Presentation: Comparison of Analytical Techniques
The choice of analytical technique is critical for the successful isolation of polar metabolites. The following table summarizes the key techniques and their suitability for this application.
| Technique | Principle | Advantages for Polar Metabolites | Disadvantages |
| Protein Precipitation (PPT) | Protein removal by denaturation with organic solvent. | Simple, fast, and inexpensive. | Non-selective, may result in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have poor recovery for highly polar analytes. |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent followed by elution. | High selectivity, cleaner extracts, and potential for enrichment.[1] | Requires method development to optimize sorbent and solvent selection. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity with a non-polar stationary phase. | Widely available and robust. | Poor retention of very polar compounds.[2] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning into a water-enriched layer on a polar stationary phase. | Excellent retention and separation of highly polar and ionic compounds.[3][4] | Can have longer equilibration times and be sensitive to mobile phase composition. |
| Mixed-Mode Chromatography | Combines two or more separation mechanisms (e.g., reversed-phase and ion-exchange). | Enhanced retention and selectivity for a wide range of polarities. | Can be more complex to develop methods. |
Experimental Protocols
Protocol 1: In Vitro Metabolite Generation using Liver Microsomes
This protocol describes the generation of metabolites using human liver microsomes, which are a rich source of drug-metabolizing enzymes like cytochrome P450s.[5][6][7][8]
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Incubator/shaker
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or phosphate buffer).
-
In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (to final volume)
-
Human Liver Microsomes (final concentration 0.5-1 mg/mL)
-
This compound (final concentration 1-10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture vigorously to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for SPE cleanup and subsequent LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Metabolites from Biological Matrix
This protocol details the extraction and purification of the parent compound and its metabolites from the in vitro reaction mixture or other biological fluids like plasma using a polymeric reversed-phase SPE sorbent.[9][10]
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or equivalent)
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Ammonium hydroxide
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the supernatant from the protein precipitation step (Protocol 1) onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: Pass 1 mL of 5% methanol in water to remove salts and very polar interferences.
-
Wash 2 (optional): Pass 1 mL of a stronger organic wash (e.g., 20% methanol in water) to remove less polar interferences, if necessary. This step should be optimized to ensure no loss of metabolites.
-
-
Elution: Elute the retained analytes with 1 mL of methanol. For acidic compounds, adding a small amount of acid (e.g., 0.1% formic acid) to the elution solvent may improve recovery.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 3: LC-MS/MS Analysis using Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol outlines the chromatographic separation of the polar metabolites using HILIC coupled to a tandem mass spectrometer for detection and identification.[3][4][11][12]
Instrumentation:
-
HPLC or UHPLC system
-
HILIC column (e.g., BEH Amide, ZIC-HILIC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Mobile Phases:
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient Program:
| Time (min) | %B |
| 0.0 | 95 |
| 1.0 | 95 |
| 10.0 | 50 |
| 12.0 | 5 |
| 13.0 | 5 |
| 13.1 | 95 |
| 15.0 | 95 |
MS/MS Parameters:
-
Ionization Mode: ESI positive and/or negative
-
Scan Type: Full scan for parent ions and product ion scan for fragmentation analysis.
-
Collision Energy: Optimized for each potential metabolite.
Procedure:
-
Equilibrate the HILIC column with the initial mobile phase conditions for at least 20-30 minutes.
-
Inject the reconstituted sample from the SPE step.
-
Acquire data using the specified LC and MS/MS parameters.
-
Process the data to identify potential metabolites based on their mass-to-charge ratio (m/z) and retention time.
-
Confirm the structure of the metabolites by comparing their fragmentation patterns with those of the parent compound or with predicted fragmentation pathways.
References
- 1. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. books.rsc.org [books.rsc.org]
- 12. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Decarboxylation in Pyridylacetic Acid Synthesis
Welcome to the technical support center for pyridylacetic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these valuable compounds, with a particular focus on mitigating unwanted decarboxylation.
Frequently Asked Questions (FAQs)
Q1: Why is decarboxylation a significant problem in the synthesis of pyridylacetic acids?
A1: Pyridylacetic acids, particularly the 2- and 4-isomers, are highly susceptible to decarboxylation (the loss of CO₂) under various conditions, including heat and changes in pH.[1] This instability can lead to low yields of the desired product and the formation of picoline byproducts, complicating purification and reducing the overall efficiency of the synthesis. The propensity for decarboxylation is attributed to the formation of a stabilized zwitterionic intermediate.[2][3]
Q2: Which isomers of pyridylacetic acid are most prone to decarboxylation?
A2: 2-Pyridylacetic acid is the most susceptible to decarboxylation, followed by the 4-isomer. The 3-isomer is significantly more stable. The increased rate of decarboxylation in the 2-isomer is due to the proximity of the nitrogen atom, which can stabilize the intermediate formed during the reaction.[4]
Q3: How does pH affect the stability of pyridylacetic acids?
Q4: What is the Hammick reaction and how does it relate to pyridylacetic acid synthesis?
A4: The Hammick reaction is a thermal decarboxylation of α-picolinic acids (and related compounds) in the presence of a carbonyl compound to form 2-pyridyl-carbinols.[5] This reaction proceeds through a reactive zwitterionic or carbene-like intermediate formed upon decarboxylation. Understanding this reaction is crucial as it highlights the inherent reactivity of the 2-pyridylacetic acid scaffold and the conditions that promote decarboxylation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting/Optimization |
| Low or no yield of desired pyridylacetic acid | Unwanted decarboxylation during the reaction or workup. | - Utilize a synthesis method that avoids the formation of free pyridylacetic acid until the final, gentle hydrolysis step. The three-component synthesis using a pyridine-N-oxide, Meldrum's acid, and a nucleophile is a prime example of this strategy.[1][6]- Carefully control the reaction temperature. Avoid excessive heating, especially for prolonged periods.- Maintain a suitable pH during workup. Avoid strongly basic or acidic conditions where the free pyridylacetic acid is present. |
| Formation of significant picoline byproduct | Decarboxylation of the target pyridylacetic acid. | - Choose a synthetic route less prone to decarboxylation. For instance, if the direct synthesis from a halopyridine and a malonate ester is problematic, consider the pyridine-N-oxide/Meldrum's acid approach.- Optimize reaction conditions to be as mild as possible. This includes using lower temperatures and shorter reaction times if feasible. |
| Difficulty in isolating the product | The product is unstable under the purification conditions. | - Employ non-thermal purification methods such as column chromatography at room temperature.- If distillation is necessary, use high vacuum to lower the boiling point and minimize thermal stress. - Convert the acid to a more stable salt for storage if necessary. |
Comparative Data on Synthetic Methods
The choice of synthetic route can significantly impact the yield and the extent of decarboxylation. Below is a summary of yields for different approaches to synthesizing pyridylacetic acid derivatives.
| Synthetic Method | Starting Materials | Product | Reported Yield | Reference |
| Three-Component Synthesis | Pyridine-N-oxide, 5-methyl Meldrum's acid, Methanol/Sodium methoxide | Methyl 2-(pyridin-4-yl)propanoate | 63% | [1][7] |
| Three-Component Synthesis | Pyridine-N-oxide, various substituted Meldrum's acids, Methanol/Sodium methoxide | Various substituted (4-pyridyl)acetates | 52-65% | [8] |
| Three-Component Synthesis | Pyridine-N-oxide, Meldrum's acid, Methanol/Sodium methoxide | Methyl (4-pyridyl)acetate | 29% | [6][8] |
| Doubly Decarboxylative Michael Addition | Coumarin-3-carboxylic acid, 2-pyridylacetic acid hydrochloride, N-Methylmorpholine | 4-((pyridin-2-yl)methyl)chroman-2-one | 77% | [9] |
| Doubly Decarboxylative Michael Addition | Chromone-3-carboxylic acid, 2-pyridylacetic acid hydrochloride, N-Methylmorpholine | 2-((pyridin-2-yl)methyl)chroman-4-one | 56% | [9] |
Experimental Protocols
Method 1: Three-Component Synthesis of Pyridylacetic Acid Derivatives via Meldrum's Acid
This method avoids the isolation of the unstable pyridylacetic acid by generating a derivative in a multi-component reaction.
General Procedure:
-
To a solution of the pyridine-N-oxide (1.1 equiv) and the Meldrum's acid derivative (1.0 equiv) in ethyl acetate (0.2 M), add triethylamine (2.1 equiv) and tosyl chloride (1.1 equiv) at room temperature.
-
Stir the reaction mixture overnight.
-
Remove the solvent under reduced pressure.
-
To the resulting crude material, add a solution of sodium methoxide (2.2 equiv) in methanol (2.5 M).
-
Stir the mixture at room temperature for 2-6 hours.
-
Upon completion, quench the reaction and perform a standard aqueous workup followed by purification to obtain the desired pyridylacetic acid ester.
For detailed procedures and characterization data, refer to the supporting information of Johnson, T. C.; Marsden, S. P. J. Org. Chem. 2022, 87, 13891–13894.[1][6][7]
Method 2: Synthesis of Ethyl 2-Pyridylacetate from 2-Chloropyridine and Diethyl Malonate
This traditional method involves the reaction of a halopyridine with a malonate ester followed by hydrolysis and decarboxylation. Careful control of the final step is crucial to prevent unwanted side reactions.
Step 1: Alkylation
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
Add 2-chloropyridine to the reaction mixture and reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture, neutralize with a suitable acid, and extract the product with an organic solvent.
-
Purify the resulting diethyl (2-pyridyl)malonate by distillation under reduced pressure.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolyze the diethyl (2-pyridyl)malonate using aqueous sodium or potassium hydroxide.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 4-5 to induce decarboxylation. Gentle heating may be required.
-
Extract the aqueous layer with a suitable organic solvent to isolate the 2-pyridylacetic acid.
-
Purify the product, for example, by crystallization.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A troubleshooting guide for low yields in pyridylacetic acid synthesis.
Decarboxylation Mechanism of 2-Pyridylacetic Acid
References
- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. On the importance of being zwitterionic: enzymatic catalysis of decarboxylation and deprotonation of cationic carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(3-Hydroxypyridin-2-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(3-Hydroxypyridin-2-yl)acetic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic strategy involving a protected intermediate, 2-(3-(benzyloxy)pyridin-2-yl)acetic acid.
dot
Caption: A general synthetic workflow and associated troubleshooting points.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Protected Intermediate (3-(Benzyloxy)pyridine) | Incomplete reaction; side reactions at other positions of the pyridine ring. | Ensure anhydrous conditions. Use a non-nucleophilic base (e.g., NaH). Monitor the reaction by TLC to confirm completion. |
| Low Yield of 2-(3-(Benzyloxy)pyridin-2-yl)acetic acid Ester | Difficulty in introducing the acetic acid moiety at the 2-position. Formation of byproducts. | Consider alternative methods like the Horner-Wadsworth-Emmons reaction on the corresponding 2-formylpyridine.[1][2][3][4] |
| Incomplete Hydrolysis of the Ester | Steric hindrance around the ester group. Reversibility of the reaction under acidic conditions. | Use a stronger base (e.g., KOH) or a co-solvent (e.g., THF) to improve solubility. Drive the reaction to completion by removing the alcohol byproduct. |
| Low Yield of Final Product and Presence of 2-Methyl-3-hydroxypyridine | Decarboxylation of the final product, this compound, is a known issue with 2- and 4-pyridylacetic acids.[5] | Avoid high temperatures during workup and purification. Purify the final product quickly and store it at a low temperature. Consider purification via crystallization if possible. |
| Incomplete Deprotection of the Benzyl Group | Catalyst poisoning. Insufficient hydrogen pressure or reaction time. | Use a fresh, high-quality catalyst (e.g., Pd(OH)₂/C).[6] Ensure the system is properly purged with hydrogen. Increase hydrogen pressure and/or reaction time. The addition of a small amount of acid can sometimes facilitate the reaction.[6] |
| Formation of 5-Hydroxy-pyridine-2-carboxylic acid During Oxidation | If synthesizing from 2-methyl-3-hydroxypyridine via an oxidation route, cleavage of the benzyl protecting group can occur under harsh oxidative or acidic conditions.[7] | Perform oxidation under neutral or alkaline conditions.[7] Use a milder oxidizing agent if possible. Control the reaction temperature carefully.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The introduction of the acetic acid moiety at the 2-position of the pyridine ring and the final deprotection and purification steps are often the most challenging. The susceptibility of the final product to decarboxylation requires careful handling and optimization of the purification process.[5]
Q2: Which protecting group is recommended for the hydroxyl group of 3-hydroxypyridine?
A2: The benzyl group is a commonly used protecting group for hydroxyls and phenols.[8] It is relatively stable to a range of reaction conditions and can be selectively removed by catalytic hydrogenation.[6]
dot
Caption: Protection and deprotection of the hydroxyl group.
Q3: Can I synthesize the target compound without a protecting group?
A3: Direct synthesis without a protecting group is challenging due to the reactivity of the hydroxyl group, which can interfere with reactions intended for the 2-position of the pyridine ring. Protecting the hydroxyl group allows for more controlled and higher-yielding reactions.
Q4: My final product is showing signs of decomposition upon storage. How can I improve its stability?
A4: Due to the potential for decarboxylation, it is advisable to store the final product, this compound, as a salt (e.g., hydrochloride salt) if possible. Storage at low temperatures (-20°C) and under an inert atmosphere (e.g., argon or nitrogen) can also enhance stability.
Q5: What analytical techniques are best for monitoring the reaction progress and purity of the final product?
A5: Thin-layer chromatography (TLC) is suitable for monitoring the progress of most steps. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3-(benzyloxy)pyridin-2-yl)acetate via Horner-Wadsworth-Emmons Reaction
This protocol outlines a potential route to a key intermediate.
dot
Caption: Horner-Wadsworth-Emmons approach to the ester intermediate.
-
Step 1: Olefination. To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise. Stir the mixture for 30 minutes at 0 °C. Add a solution of 3-(benzyloxy)pyridine-2-carbaldehyde (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. Purify the crude product by column chromatography to yield ethyl 2-(3-(benzyloxy)pyridin-2-yl)acrylate.
-
Step 2: Reduction. Dissolve the acrylate from the previous step in ethanol. Add a catalytic amount of 10% Pd/C. Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter the reaction mixture through Celite® and concentrate the filtrate to obtain ethyl 2-(3-(benzyloxy)pyridin-2-yl)acetate.
Protocol 2: Hydrolysis of Ethyl 2-(3-(benzyloxy)pyridin-2-yl)acetate
-
Dissolve ethyl 2-(3-(benzyloxy)pyridin-2-yl)acetate in a mixture of ethanol and water.
-
Add an aqueous solution of potassium hydroxide (2-3 equivalents).
-
Heat the mixture to 50 °C and stir for 30 minutes to 1 hour, or until TLC indicates complete consumption of the starting material.[9]
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 2-3 with 1N HCl.[9]
-
Extract the product with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated to yield 2-(3-(benzyloxy)pyridin-2-yl)acetic acid.
Protocol 3: Deprotection to Yield this compound
-
Dissolve 2-(3-(benzyloxy)pyridin-2-yl)acetic acid in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C or 20% Pd(OH)₂/C (Pearlman's catalyst).
-
Purge the reaction vessel with hydrogen and stir under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the catalyst through Celite®.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify immediately by a suitable method such as crystallization, if possible, to avoid decarboxylation.
Quantitative Data Summary
| Step | Reactants | Reagents & Conditions | Product | Reported Yield |
| Protection | 3-Hydroxypyridine | BnBr, NaH, DMF | 3-(Benzyloxy)pyridine | ~85-95% |
| Esterification | 2-(3-(Benzyloxy)pyridin-2-yl)acetonitrile | EtOH, H₂SO₄ (cat.) | Ethyl 2-(3-(Benzyloxy)pyridin-2-yl)acetate | ~70-80% |
| Hydrolysis | Ethyl 2-(3-(Benzyloxy)pyridin-2-yl)acetate | KOH, EtOH/H₂O, 50°C | 2-(3-(Benzyloxy)pyridin-2-yl)acetic acid | >95% (quantitative)[9] |
| Deprotection | 2-(3-(Benzyloxy)pyridin-2-yl)acetic acid | H₂, Pd/C, EtOH | This compound | ~80-90% |
Note: Yields are approximate and can vary based on reaction scale and specific conditions.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buy 2-(3-(Benzyloxy)pyridin-2-yl)acetic acid [smolecule.com]
- 9. 2-Amino-3-benzyloxypyridine | LGC Standards [lgcstandards.com]
troubleshooting low solubility of 2-(3-Hydroxypyridin-2-yl)acetic acid in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 2-(3-Hydroxypyridin-2-yl)acetic acid in aqueous solutions.
Troubleshooting Guide
Low solubility of this compound can be a significant hurdle in experimental setups. The following guide provides a systematic approach to identify and resolve common dissolution issues.
Initial Assessment
Before attempting advanced troubleshooting, ensure that the following basic conditions have been met:
-
Purity of the Compound: Verify the purity of your this compound. Impurities can significantly impact solubility.
-
Solvent Quality: Use high-purity, deionized, or distilled water to prepare your aqueous solutions.
-
Accurate Measurements: Double-check all measurements of mass and volume.
Troubleshooting Workflow
If initial checks do not resolve the solubility issue, follow this workflow to systematically address the problem.
Caption: A step-by-step workflow for troubleshooting low solubility.
Detailed Troubleshooting Steps
1. pH Adjustment:
The solubility of compounds with acidic or basic functional groups is highly pH-dependent.[1][2][3] this compound has both a carboxylic acid group (acidic) and a pyridine ring (which can be basic).
-
For Acidic Conditions (pH < pKa of carboxylic acid): The compound will be less soluble as the carboxylic acid will be in its neutral, protonated form.
-
For Basic Conditions (pH > pKa of carboxylic acid): Solubility is expected to increase significantly as the carboxylic acid is deprotonated to the more soluble carboxylate salt.[4][5]
Experimental Protocol: pH Adjustment
-
Prepare a slurry of this compound in the desired aqueous buffer.
-
While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding the base until the compound dissolves. Note the final pH.
-
Caution: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
2. Use of Co-solvents:
If pH adjustment alone is not sufficient or not appropriate for your experiment, a water-miscible organic co-solvent can be used to increase solubility.[4]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and methanol are commonly used.
-
Procedure: Prepare a concentrated stock solution of the compound in the chosen co-solvent. Then, add this stock solution dropwise to your aqueous buffer while stirring vigorously.
-
Caution: The final concentration of the organic co-solvent should be kept to a minimum (ideally <1%) to avoid impacting biological experiments.
Experimental Protocol: Co-solvent Method
-
Dissolve a known mass of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Gently warm the mixture or use a sonicator if necessary to ensure complete dissolution.
-
While vortexing or rapidly stirring your aqueous buffer, add the stock solution dropwise.
-
Do not add the stock solution too quickly, as this can cause the compound to precipitate out of solution.
-
Visually inspect the solution for any signs of precipitation.
3. Temperature and Mechanical Force:
-
Gentle Heating: Warming the solution can help to increase the rate of dissolution. However, be cautious as excessive heat can degrade the compound. It is recommended to warm the buffer to 37°C before adding the compound.[4]
-
Sonication: Using a sonicator can help to break down solid aggregates and increase the surface area available for dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does the structure of this compound influence its solubility?
A2: The molecule possesses both acidic (carboxylic acid) and basic (pyridine nitrogen) centers, making it zwitterionic at certain pH values. Its solubility is lowest at its isoelectric point and increases in acidic or basic solutions. The relationship between pH and the ionization state of the functional groups is depicted in the diagram below.
Caption: The effect of pH on the ionization and solubility of the compound.
Q3: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?
A3: This is a common issue when a compound is much more soluble in an organic solvent than in an aqueous solution. To mitigate this:
-
Add the DMSO stock solution to your aqueous buffer very slowly, drop by drop, while vigorously stirring or vortexing. This helps to disperse the compound and prevent localized high concentrations that lead to precipitation.
-
Pre-warming the aqueous buffer (e.g., to 37°C) can also help.[4]
-
Ensure the final concentration of DMSO is as low as possible.
Q4: Can I use buffers other than simple aqueous solutions?
A4: Yes, using a buffered solution is highly recommended to maintain a stable pH, which is critical for consistent solubility. Common biological buffers like PBS or TRIS can be used, but ensure you adjust the pH to a range where your compound is soluble. Be aware that high salt concentrations in some buffers can sometimes decrease the solubility of organic molecules (salting out).
Q5: Are there any other factors that could be affecting solubility?
A5: Yes, other factors can include:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different solubilities.
-
Hydration: The presence of water molecules in the crystal lattice can affect solubility.
-
Common Ion Effect: If your buffer contains ions that are also present in the salt form of your compound, it could decrease solubility.[7]
Quantitative Data Summary
While specific data for this compound is limited, the following table provides a general guide for expected solubility behavior based on compounds with similar functional groups.
| Condition | Expected Solubility Trend | Rationale |
| Acidic pH (e.g., pH 2) | Moderate to High | The pyridine nitrogen is protonated, forming a more soluble cationic species. |
| Neutral pH (e.g., pH 7) | Low to Moderate | The compound may exist as a less soluble zwitterion. |
| Basic pH (e.g., pH 9) | High | The carboxylic acid is deprotonated, forming a more soluble anionic salt. |
| Presence of Co-solvent (e.g., 1% DMSO) | Increased | The organic co-solvent helps to solvate the non-polar parts of the molecule. |
| Increased Temperature (e.g., 37°C) | Increased | Provides energy to overcome the lattice energy of the solid. |
References
- 1. researchgate.net [researchgate.net]
- 2. crcom.se [crcom.se]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Pyridine Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the purification of polar pyridine compounds. The inherent basicity and polarity of the pyridine moiety often lead to complex purification scenarios.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of polar pyridine compounds in a question-and-answer format.
Issue 1: Compound Streaking or Complete Retention in Normal-Phase Chromatography
Q: My polar pyridine compound is streaking badly on a silica gel TLC plate or remains at the baseline (Rf ≈ 0), even with highly polar solvents like 100% ethyl acetate. What is happening and how can I fix it?
A: This is a frequent challenge caused by the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups on the surface of the silica gel.[1][2] This interaction can lead to irreversible binding or slow, uneven elution, resulting in significant streaking.[1]
Possible Solutions:
-
Addition of a Basic Modifier: To mitigate the strong interaction with silica, add a small amount of a competing base to your mobile phase.[1][3]
-
Triethylamine (TEA): Typically, 0.1-2% TEA is added to the eluent. The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute more cleanly.[1][3]
-
Ammonium Hydroxide: A solution of ammonium hydroxide in methanol (e.g., 1-10%) can be used as a component of the mobile phase, which is particularly effective for very polar compounds.[4][5]
-
-
Use an Alternative Stationary Phase: If modifiers are ineffective or not desired, consider a different stationary phase.[1]
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and can be a good alternative for basic compounds.
-
Amine-functionalized Silica: This stationary phase is less polar than bare silica and its basic nature minimizes undesirable interactions with the analyte.[6]
-
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., with a C18 column) may provide better results, although retention can sometimes be an issue for very polar molecules.[1][7]
Issue 2: Product Decomposition During Purification
Q: I'm observing new spots on my TLC after running a silica gel column, suggesting my compound is degrading. How can I confirm this and prevent it?
A: The acidic nature of silica gel can catalyze the degradation of sensitive pyridine derivatives. To confirm instability on silica, you can perform a two-dimensional (2D) TLC test.[2][3]
Experimental Protocol: 2D TLC for Stability Check
-
Spot your sample mixture in the bottom-left corner of a square TLC plate.[2]
-
Develop the plate in a suitable solvent system.[2]
-
Remove the plate and dry it completely.
-
Rotate the plate 90 degrees counter-clockwise so the separated spots from the first run are now on the baseline.[2]
-
Develop the plate again in the same solvent system.[2]
-
Analysis: If the compound is stable, the spots will align on a diagonal. If new spots appear off the diagonal, it indicates degradation on the stationary phase.[4]
Strategies to Prevent Degradation:
-
Deactivate the Silica Gel: Treat the silica gel with a basic solution (e.g., eluent containing 1-2% triethylamine) before packing the column to neutralize acidic sites.
-
Switch to a More Inert Stationary Phase: Use alumina, end-capped reverse-phase silica, or a polymer-based column.[2]
-
Minimize Contact Time: Perform the purification as quickly as possible. Automated flash chromatography systems can help reduce the time the compound spends on the column.
Issue 3: Co-elution of Product and Impurities
Q: My desired pyridine compound and a key impurity have very similar Rf values, making separation by flash chromatography difficult. How can I improve resolution?
A: Achieving separation for compounds with similar polarities requires optimizing the selectivity of your chromatographic system.
Solutions:
-
Change Solvent System: The choice of solvent affects separation beyond just polarity. Switching one of the solvents in your eluent system (e.g., from dichloromethane/methanol to ethyl acetate/heptane) can alter the specific interactions with the stationary phase and may improve separation.[6]
-
Switch Chromatography Mode:
-
Reverse-Phase HPLC (RP-HPLC): This technique separates compounds based on hydrophobicity and can provide different selectivity compared to normal-phase chromatography.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent option for very polar compounds that are not well-retained in reverse-phase. It can be run on silica, diol, or amine columns.[2][8][9]
-
-
Recrystallization: If a suitable solvent is found, recrystallization is a powerful technique for purifying compounds and can often remove impurities that are difficult to separate by chromatography.[1]
Frequently Asked Questions (FAQs)
Q1: Why are polar pyridine compounds generally challenging to purify? A1: The challenges stem from a combination of their inherent chemical properties:
-
Basicity: The lone pair of electrons on the pyridine nitrogen atom makes the molecule basic (pKa typically 5-6).[2] This leads to strong interactions with the acidic silanol groups of standard silica gel, causing peak tailing, streaking, and sometimes irreversible adsorption.[1][2]
-
Polarity: The polarity of pyridine and its derivatives means they often have poor solubility in non-polar organic solvents used in normal-phase chromatography, while potentially having insufficient retention on standard C18 reverse-phase columns.[1][10]
-
Potential for Instability: The acidic surface of silica gel can cause the degradation of sensitive pyridine derivatives.
Q2: When should I consider using a purification technique other than standard silica gel chromatography? A2: You should consider alternative techniques under the following circumstances:[1]
-
Your compound does not move from the baseline (Rf = 0) even with highly polar solvent systems.[1]
-
Significant streaking occurs on the TLC plate that cannot be resolved by adding basic modifiers to the eluent.[1]
-
There is evidence of product decomposition on the TLC plate or during the column run.[1]
-
Impurities are very close in polarity to the desired compound, and adequate separation cannot be achieved on silica gel.
Q3: What are the most common alternative purification methods for highly polar pyridine derivatives? A3: Common alternatives include:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Both normal-phase and reverse-phase prep-HPLC can offer high-resolution separations for challenging mixtures.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for polar and hydrophilic compounds that are poorly retained in reverse-phase chromatography.[2]
-
Ion-Exchange Chromatography: This method separates molecules based on their net charge and can be effective for basic pyridine derivatives.[1]
-
Recrystallization: If a suitable solvent or solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material.[1]
Q4: How do I remove residual pyridine used as a solvent from my reaction mixture? A4: Several methods can be used to remove pyridine as an impurity:
-
Azeotropic Removal: Co-evaporation with a solvent like toluene under reduced pressure can effectively remove residual pyridine.[11]
-
Acidic Wash: During an aqueous workup, washing the organic layer with a dilute acidic solution (e.g., 1-5% aq. HCl or saturated ammonium chloride) will protonate the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[11][12] This method should only be used if the target compound is stable to acid.
-
Copper Sulfate Wash: Washing the organic layer with an aqueous solution of copper(II) sulfate (CuSO4) will form a complex with pyridine, which is then extracted into the aqueous phase.[11][12]
Data and Protocols
Table 1: Common Solvents for Recrystallization of Polar Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for salts, amides, and some carboxylic acids. Can be difficult to remove.[13] |
| Methanol | 65 | High | A versatile polar solvent for general use.[13] |
| Ethanol | 78 | High | Similar to methanol but less volatile; a good general-purpose solvent.[13] |
| Acetone | 56 | Medium-High | Good for general use, but its low boiling point may not be ideal for all compounds.[13] |
| Ethyl Acetate | 77 | Medium | A common solvent for compounds of intermediate polarity.[13] |
Experimental Protocol: General Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[13] Use small-scale tests to find the ideal solvent or solvent pair.[10]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid by heating the mixture.[10]
-
Decolorization (Optional): If the solution is colored by impurities, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.[10]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[10]
-
Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[13]
-
Drying: Dry the crystals to remove all traces of the solvent.
Visual Workflows
Caption: Troubleshooting workflow for normal-phase chromatography of polar pyridines.
Caption: Decision workflow for separating compounds with similar Rf values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. teledynelabs.com [teledynelabs.com]
- 7. benchchem.com [benchchem.com]
- 8. labex.hu [labex.hu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. rubingroup.org [rubingroup.org]
- 14. chem.libretexts.org [chem.libretexts.org]
preventing side reactions during the synthesis of substituted pyridines
Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and prevent side reactions during the synthesis of substituted pyridines.
Section 1: Classical Pyridine Synthesis Methods
This section covers troubleshooting for established condensation reactions used to construct the pyridine ring.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (e.g., ammonia or ammonium acetate) to form a 1,4-dihydropyridine (DHP), which is subsequently oxidized to the pyridine.[1][2]
Q1: My Hantzsch reaction is giving a very low yield. What are the common causes and how can I fix it?
A1: Low yields in the Hantzsch synthesis are frequently due to suboptimal reaction conditions or incomplete oxidation of the intermediate 1,4-dihydropyridine (DHP).[3] Classical methods often require long reaction times and harsh conditions.[3]
-
Suboptimal Reaction Conditions: The traditional use of refluxing ethanol can be inefficient.[3]
-
Solution: Employing a catalyst can significantly improve yields and shorten reaction times. Modern catalysts have shown excellent results, often in more environmentally friendly solvents like water.[4]
-
-
Incomplete Oxidation: The DHP intermediate is often stable and requires a separate oxidation step to form the final pyridine product. If this step is inefficient, the yield of the desired pyridine will be low.
-
Solution: Ensure you are using an effective oxidizing agent (e.g., nitric acid, ceric ammonium nitrate (CAN), iodine) and that the reaction goes to completion.[5] Monitoring the reaction by TLC or LC-MS is recommended.
-
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I prevent them?
A2: Side reactions in the Hantzsch synthesis can arise from incorrect reaction pathways, especially in syntheses targeting unsymmetrical pyridines.[6]
-
Formation of Michael Adducts and Other Intermediates: The reaction proceeds through several intermediates, including a Knoevenagel condensation product and an enamine.[7] If these intermediates do not react correctly, various side products can form.
-
Solution: Controlling the order of addition can be critical. For unsymmetrical pyridines, pre-forming the Knoevenagel adduct (between the aldehyde and one equivalent of the β-ketoester) before adding the enamine can direct the reaction towards the desired product.
-
The following table compares the performance of various catalysts for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
| Catalyst | Ammonia Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| No Catalyst | NH₄OAc | Ethanol | Reflux | 8 | 65 |
| p-TSA | NH₄OH | Ethanol | Reflux | 6 | 82 |
| Tannic Acid | NH₄OAc | H₂O | 80 | 1 | 94 |
| Fe₃O₄@SiO₂-SO₃H | NH₄OAc | Ethanol | 60 | 0.5 | 96 |
| UiO-66-NH₂ | NH₄OAc | Ethanol | RT | 0.5 | 98 |
Data compiled from a comparative guide on Hantzsch synthesis catalysts.[4]
This protocol describes a rapid, one-pot synthesis of 1,4-dihydropyridines using microwave irradiation.[8]
-
Reagents:
-
Aldehyde (e.g., benzaldehyde, 1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate, 2.2 mmol)
-
Aqueous ammonia (28%, 1.5 mmol)
-
Ethanol/Water (1:1 v/v, 2 mL)
-
-
Procedure:
-
Combine all reagents in a 10 mL microwave process vial equipped with a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140 °C for 10 minutes.
-
After cooling, the product often precipitates and can be collected by filtration. If not, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Bohlmann-Rahtz Pyridine Synthesis
This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a substituted pyridine.[9][10]
Q1: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures and gives a low yield. How can I improve this?
A1: The high temperature required for the final cyclodehydration is a known drawback of the classical Bohlmann-Rahtz synthesis.[11] This step is necessary to facilitate the E/Z isomerization of the aminodiene intermediate, which is a prerequisite for cyclization.[9]
-
Solution: The use of an acid catalyst can significantly lower the required temperature for cyclodehydration.[9] Both Brønsted acids (e.g., acetic acid) and Lewis acids (e.g., Yb(OTf)₃, ZnBr₂) are effective. This modification often allows for a one-pot procedure, avoiding the need to isolate the intermediate.[12]
Q2: Can I avoid synthesizing and isolating the enamine starting material?
A2: Yes, for enamines that are difficult to prepare or isolate, they can be generated in situ.
-
Solution: By adding ammonium acetate to a 1,3-dicarbonyl compound, the corresponding enamine can be formed in the reaction mixture and directly reacted with the ethynylketone in a one-pot, three-component synthesis.[12]
| Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Acetic Acid | Toluene/AcOH (5:1) | 50 | 6 | 65-95 | | Amberlyst 15 | Toluene | 50 | 26 | Varies | | ZnBr₂ (15-20) | Toluene | Reflux | 6 | Varies | | Yb(OTf)₃ (15-20) | Toluene | Reflux | 16 | Varies |
Data compiled from studies on acid-catalyzed Bohlmann-Rahtz reactions.
This protocol describes a one-pot synthesis of a tetrasubstituted pyridine using acetic acid as a catalyst.[4]
-
Reagents:
-
Enamine (e.g., ethyl 3-aminocrotonate, ~1 mmol)
-
Alkynone (e.g., 1-phenylprop-2-yn-1-one, 1.2-2.4 equiv.)
-
Toluene/Glacial Acetic Acid (5:1 mixture, 5 mL)
-
-
Procedure:
-
Dissolve the enamine and alkynone in the toluene/acetic acid mixture.
-
Stir the solution at 50 °C for 6 hours.
-
After cooling, partition the mixture between toluene (30 mL) and saturated aqueous sodium bicarbonate solution (30 mL).
-
Separate the layers and extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo to yield the crude pyridine product.
-
Purify the product by column chromatography.
-
Guareschi-Thorpe Pyridine Synthesis
This synthesis typically prepares 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[13]
Q1: My Guareschi-Thorpe synthesis is low-yielding and requires harsh conditions. Are there better alternatives?
A1: Yes, the classical Guareschi-Thorpe reaction can be inefficient.[14] However, modern modifications have significantly improved its utility and environmental footprint.
-
Solution: An advanced version of the Guareschi-Thorpe reaction uses ammonium carbonate in an aqueous medium.[14][15] This method is inexpensive, eco-friendly, and proceeds in high yields. The ammonium carbonate acts as both the nitrogen source and a promoter for the reaction.[14] Products often precipitate directly from the reaction mixture, simplifying the workup.[15]
This protocol describes a green and efficient synthesis of hydroxy-cyanopyridines.[14]
-
Reagents:
-
Alkyl cyanoacetate or cyanoacetamide (1 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (or a 1:1 water/ethanol mixture, 2 mL)
-
-
Procedure:
-
Combine all reagents in a reaction vessel.
-
Heat the mixture at 80 °C with stirring.
-
Monitor the reaction by TLC. The product often begins to precipitate as the reaction progresses.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.
-
Section 2: Transition-Metal Catalyzed Pyridine Synthesis and Functionalization
This section addresses side reactions in common cross-coupling reactions used to functionalize pyridine rings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. When using halopyridines, particularly less reactive chloropyridines, several side reactions can occur.[16][17]
Q1: I'm getting a low yield in the Suzuki coupling of my chloropyridine. What are the most common side reactions?
A1: Low yields with chloropyridines are often due to their lower reactivity and the potential for catalyst inhibition by the pyridine nitrogen.[17] Common side reactions include:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which is often promoted by aqueous bases.[16]
-
Prevention: Use anhydrous solvents, or switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[16]
-
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.[16]
-
Prevention: Ensure the reaction is thoroughly degassed and run under an inert atmosphere (e.g., argon or nitrogen). Using a Pd(0) catalyst source can also help.[16]
-
-
Dehalogenation: The starting halopyridine is reduced, replacing the halogen with a hydrogen atom.
-
Prevention: Ensure a strictly inert atmosphere and choose a solvent less likely to act as a hydride source.
-
Q2: How can I improve the reactivity of a 2-chloropyridine substrate?
A2: Highly active catalyst systems are often required for unreactive aryl chlorides.[16]
-
Solution:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands like SPhos or XPhos. These promote the difficult oxidative addition step.[16]
-
Base Selection: A strong base like potassium phosphate (K₃PO₄) is often effective.[16]
-
Temperature: Increasing the reaction temperature (e.g., 80-110 °C) can help, but may also increase side reactions.[16]
-
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.
Q1: My Sonogashira reaction is producing a significant amount of a diyne byproduct. What is this and how can I prevent it?
A1: The diyne byproduct is the result of homocoupling of the terminal alkyne, also known as Glaser coupling.[18] This is a very common side reaction in Sonogashira couplings.
-
Cause: The copper(I) co-catalyst, in the presence of oxygen, promotes the oxidative dimerization of the alkyne.[18]
-
Prevention:
-
Inert Atmosphere: Rigorously deoxygenate all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[18]
-
Copper-Free Protocols: The most direct way to avoid Glaser coupling is to use a copper-free Sonogashira protocol. These methods are well-established and effective.[19]
-
Diluted Hydrogen Atmosphere: Running the reaction under a diluted hydrogen atmosphere has been shown to drastically reduce homocoupling.[20]
-
Other Cross-Coupling Reactions (Heck, Negishi)
-
Heck Reaction: This reaction couples an unsaturated halide with an alkene. A potential side reaction is the formation of a conjugate addition product instead of the desired substitution product, known as the reductive Heck product.[21] In some cases, such as the amino-Heck reaction, intramolecular cyclization can lead to the formation of pyridine compounds.[22]
-
Negishi Coupling: This reaction couples an organozinc compound with an organic halide. It is known for its high functional group tolerance.[23] When preparing pyridylzinc reagents, care must be taken to avoid dimerization and other side reactions.[24] The reactivity of halopyridines follows the general trend I > Br > Cl, and 2-halopyridines are generally more reactive than 3-halopyridines.[25]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02436B [pubs.rsc.org]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. chemtube3d.com [chemtube3d.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. depts.washington.edu [depts.washington.edu]
- 21. Heck Reaction—State of the Art [mdpi.com]
- 22. Heck reaction - Wikipedia [en.wikipedia.org]
- 23. Negishi coupling - Wikipedia [en.wikipedia.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of 2-(3-Hydroxypyridin-2-yl)acetic acid
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-(3-Hydroxypyridin-2-yl)acetic acid during storage. It includes troubleshooting advice for common stability-related issues and frequently asked questions to ensure the integrity of the compound in your experiments.
Troubleshooting Guide
Researchers may encounter several issues during the storage and handling of this compound that could indicate instability. This section provides a systematic approach to troubleshoot these problems.
Issue 1: Discoloration of the Solid Compound
-
Observation: The typically off-white to pale yellow solid has developed a darker yellow, brown, or black color.
-
Potential Cause: This may be due to oxidation or degradation from exposure to light, air, or incompatible materials.
-
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the compound is stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3]
-
Check for Contamination: Ensure that the storage container and any handling equipment were clean and dry.
-
Purity Analysis: Perform a purity analysis (e.g., HPLC, LC-MS) to identify any degradation products.
-
Disposal: If significant degradation is confirmed, it is recommended to use a fresh batch of the compound for sensitive experiments.
-
Issue 2: Precipitation or Cloudiness in Solution
-
Observation: A previously clear solution of this compound has become cloudy or contains visible precipitate.
-
Potential Cause: This could result from poor solubility at the storage temperature, pH changes in the solvent, or degradation leading to insoluble products.
-
Troubleshooting Steps:
-
Check Solubility: Confirm the solubility of the compound in the chosen solvent at the storage temperature.
-
Verify pH: Measure the pH of the solution, as changes can affect solubility and stability.
-
Temperature Fluctuation: Ensure the solution has not been subjected to significant temperature fluctuations.
-
Redissolution: Gently warm the solution and sonicate to see if the precipitate redissolves. If it does not, it may be a degradation product.
-
Analysis: Analyze the solution and any precipitate to determine their identity.
-
Issue 3: Inconsistent Experimental Results
-
Observation: A noticeable decrease in the expected biological activity or inconsistent analytical results are observed over time.
-
Potential Cause: The compound may be degrading, leading to a lower concentration of the active molecule.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions for critical experiments.
-
Quantitative Analysis: Use a validated analytical method (e.g., HPLC-UV) to determine the exact concentration of the compound in your stock solution.
-
Review Storage of Solutions: Solutions, especially in aqueous buffers, may have limited stability. Consider storing solutions at -20°C or -80°C and perform stability studies for your specific solvent and storage conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[1][2] A desiccator at room temperature or storage in a refrigerator (2-8°C) is recommended.
Q2: How should I store solutions of this compound?
A2: The stability of the compound in solution is dependent on the solvent, pH, and storage temperature. For short-term storage, refrigerated conditions (2-8°C) are advisable. For long-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. It is crucial to perform your own stability assessment for solutions stored over an extended period.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar structures (hydroxypyridines) can be susceptible to oxidation and photodecomposition.[4] Hydrolysis of the acetic acid side chain is also a theoretical possibility under strong acidic or basic conditions.[5][6]
Q4: What materials should be avoided when handling or storing this compound?
A4: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[1] Also, ensure that the compound is not stored in containers that are permeable to light or moisture.
Q5: How can I check the purity of my stored compound?
A5: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A comparison of the analytical profile of the stored sample with a fresh or reference standard will indicate any degradation.
Quantitative Stability Data
| Condition | Stressor | Recommended Duration | Potential Degradation |
| Hydrolytic | 0.1 M HCl | Up to 72 hours | Hydrolysis of side chain |
| 0.1 M NaOH | Up to 72 hours | Hydrolysis, rearrangement | |
| Neutral (Water) | Up to 72 hours | Hydrolysis | |
| Oxidative | 3% H₂O₂ | Up to 24 hours | Oxidation of the pyridine ring or side chain |
| Photolytic | UV/Visible light | ICH Q1B guidelines | Photodecomposition |
| Thermal | 60°C | Up to 7 days | Thermally induced degradation |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[7][9]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 8, 24, 48, 72 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at room temperature for various time points. Neutralize the samples with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep the solution at room temperature for up to 24 hours, protected from light.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for up to 7 days.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[10]
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection: Use a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[10]
-
Gradient Elution: Develop a gradient elution program to ensure the separation of the parent peak from all potential degradation products generated during forced degradation studies.
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (this can be determined using a UV-Vis spectrophotometer).
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The key is to demonstrate that the peaks for degradation products are well-resolved from the main compound peak.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation studies.
References
- 1. alkalimetals.com [alkalimetals.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. biomedres.us [biomedres.us]
- 10. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Hydroxypyridine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of hydroxypyridine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted advice and detailed protocols for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of hydroxypyridine derivatives often challenging?
A1: The purification of hydroxypyridine derivatives can be complex due to their tendency to exist as tautomers (e.g., the pyridone and hydroxypyridine forms). These tautomers can have similar polarities, making them difficult to separate using standard chromatographic techniques. The position of the tautomeric equilibrium is often influenced by the solvent, pH, and temperature.
Q2: My purified hydroxypyridine derivative shows two sets of peaks in the NMR spectrum. Is it impure?
A2: Not necessarily. The presence of two sets of peaks in an NMR spectrum is a common characteristic of hydroxypyridine derivatives due to keto-enol tautomerism. The ratio of these tautomers can vary depending on the solvent used for analysis. To confirm the purity of your compound, it is advisable to use complementary analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: I am observing significant peak tailing during the HPLC purification of my hydroxypyridine derivative. What is the cause and how can I resolve it?
A3: Peak tailing for basic compounds like hydroxypyridine derivatives is often caused by strong interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[1] To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a suitable buffer (e.g., 10-20 mM phosphate buffer) can protonate the silanol groups, minimizing their interaction with your compound.[1]
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), at a low concentration (e.g., 0.1-1%) to the mobile phase can block the active silanol sites.[1]
-
Alternative Stationary Phases: Consider using end-capped silica gel, or a different stationary phase such as neutral or basic alumina, to reduce these interactions.
Q4: What are some common impurities I might encounter in the synthesis of hydroxypyridine derivatives?
A4: Common impurities can include starting materials, reagents, and by-products from side reactions.[2] For instance, in syntheses involving alkylation, you might find under- or over-alkylated products.[2] Dehalogenation can also lead to impurities where a halogen substituent is replaced by hydrogen.[2] Incomplete reactions are also a common source of impurities.
Troubleshooting Guides
Issue 1: Low Recovery After Purification
Symptoms:
-
Significant loss of material after chromatography, crystallization, or extraction.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Decomposition on Silica Gel | If you suspect your compound is degrading on acidic silica gel, neutralize the silica gel with a base like triethylamine before use. Alternatively, consider using a less acidic stationary phase like neutral alumina. |
| Irreversible Adsorption | Highly polar hydroxypyridine derivatives may bind strongly to the stationary phase. Try using a more polar mobile phase or adding a competitive binder to the mobile phase. |
| Losses During Work-up | Carefully control the pH during aqueous extractions. The solubility of your derivative in the aqueous and organic phases can be highly pH-dependent. Optimize the pH to ensure your compound partitions into the desired phase. |
| Inappropriate Crystallization Solvent | If you are losing your compound during crystallization, it may be too soluble in the chosen solvent, even at low temperatures. Screen a variety of solvents to find one in which your compound has high solubility at high temperatures and low solubility at low temperatures. |
Issue 2: Difficulty in Chromatographic Separation
Symptoms:
-
Co-elution of the desired product with impurities.
-
Broad or tailing peaks.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Inadequate Solvent System | Systematically screen different solvent systems. A good starting point for normal-phase chromatography is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). The polarity can be fine-tuned by adjusting the ratio of the solvents. Adding a small amount of a more polar solvent like methanol can sometimes improve separation. |
| Tautomerism | The presence of tautomers can lead to broad peaks or the appearance of multiple spots on a TLC plate. Trying different solvent systems or adding an acid or base to the mobile phase can sometimes "lock" the compound into a single tautomeric form, leading to sharper peaks. |
| Column Overload | Injecting too much sample can lead to poor separation.[1] Reduce the amount of sample loaded onto the column. |
Issue 3: Product Fails to Crystallize
Symptoms:
-
The purified product remains an oil or an amorphous solid.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Ensure the product is as pure as possible before attempting crystallization. An additional chromatographic step may be necessary. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization. |
| Incorrect Solvent | The chosen solvent may not be suitable for crystallization. Screen a range of solvents and solvent mixtures. Techniques like slow evaporation, slow cooling, or vapor diffusion with an anti-solvent can be effective. |
Data Presentation
Table 1: Solvent Systems for Flash Chromatography of Hydroxypyridine Derivatives (Template)
The optimal solvent system is highly dependent on the specific hydroxypyridine derivative. This table provides a template for researchers to systematically determine the best conditions for their compound.
| Hydroxypyridine Derivative | Solvent System (v/v) | Rf Value | Observations |
| [Name of your compound] | Hexane:Ethyl Acetate (9:1) | ||
| [Name of your compound] | Hexane:Ethyl Acetate (4:1) | ||
| [Name of your compound] | Hexane:Ethyl Acetate (1:1) | ||
| [Name of your compound] | Dichloromethane:Methanol (99:1) | ||
| [Name of your compound] | Dichloromethane:Methanol (95:5) |
Instructions:
-
Dissolve a small amount of your crude product in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in the solvent systems listed above.
-
Visualize the spots under UV light and/or with a staining agent.
-
Calculate the Rf value for your product in each solvent system. An ideal Rf value for column chromatography is typically between 0.2 and 0.4.
Table 2: Recrystallization Solvents for Hydroxypyridine Derivatives
| Hydroxypyridine Derivative | Recrystallization Solvent(s) | Observed Yield (%) | Reference |
| 5-hydroxypicolinic acid | Acetic acid | 51 | [3] |
| 2-hydroxypyridine-3-carboxylic acid | 50% Acetic acid | 63.5 | [3] |
| Dimethyl 1,6-dihydro-6-oxo-pyridine-2,5-dicarboxylate | Toluene | 56 | [3] |
| 2-benzyloxy-pyridine N-oxide | Ethyl acetate and hexane | - | [4] |
| Cyano-substituted 2-hydroxypyridine derivative | Ethanol | 45 | [5] |
| Rearranged 2-hydroxypyridine derivative | Ethyl acetate | 67 | [5] |
| 3-hydroxypyridine derivative | Ethyl acetate-ether | - | [6] |
Table 3: Liquid-Liquid Extraction of Hydroxypyridine Derivative Salts
| Hydroxypyridine Derivative Salt | Aqueous Phase | Organic Solvent | Extraction Temperature (°C) | Yield in Organic Phase (%) | Reference |
| Potassium salt of 6-trifluoromethyl-2-hydroxypyridine | Aqueous solution with in situ produced potassium fluoride | Cyclohexanone | 80 | 93.3 | [7] |
| Potassium salt of 6-difluoromethyl-2-hydroxypyridine | Aqueous solution | Cyclohexanone | 60 | ~48 | [7] |
| Potassium salt of 6-(trifluoromethyl)-2-hydroxypyridine | Aqueous solution | Cyclohexanone | 50 | >99 | [8] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of a hydroxypyridine derivative using flash column chromatography.
Materials:
-
Crude hydroxypyridine derivative
-
Silica gel (or other appropriate stationary phase)
-
Selected solvent system (e.g., hexane/ethyl acetate)
-
Flash chromatography column and system
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Select the Solvent System: Determine the optimal solvent system using TLC as described in the note for Table 1.
-
Pack the Column: Prepare a slurry of silica gel in the initial, less polar eluent. Carefully pour the slurry into the column and allow it to pack uniformly, avoiding air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elute the Column: Begin elution with the selected solvent system, gradually increasing the polarity if a gradient elution is required.
-
Collect Fractions: Collect the eluate in fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified hydroxypyridine derivative.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the purification of a solid hydroxypyridine derivative by recrystallization.[9]
Materials:
-
Crude hydroxypyridine derivative
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the Crude Solid: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[9]
-
Cool to Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[9]
-
Wash the Crystals: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the Crystals: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Liquid-Liquid Extraction
This protocol describes a general method for separating a hydroxypyridine derivative from impurities based on its differential solubility in two immiscible liquid phases.[10][11]
Materials:
-
Solution containing the hydroxypyridine derivative
-
Immiscible extraction solvent
-
Separatory funnel
-
Beakers or flasks
Procedure:
-
Prepare the Separatory Funnel: Ensure the stopcock of the separatory funnel is closed and place it securely in a ring stand.
-
Add the Solutions: Pour the solution containing your compound into the separatory funnel. Then, add the immiscible extraction solvent.
-
Mix the Layers: Stopper the funnel and gently invert it several times to allow for the transfer of the solute from one phase to the other. Periodically vent the funnel to release any pressure buildup.[10][11]
-
Separate the Layers: Allow the two layers to fully separate.
-
Drain the Layers: Remove the stopper and carefully drain the bottom layer into a clean flask. Then, pour the top layer out through the top of the funnel into another clean flask to avoid contamination from any residual bottom layer in the stopcock.
-
Repeat if Necessary: For a more complete extraction, the process can be repeated with fresh extraction solvent.
-
Isolate the Product: The desired product can then be isolated from the solvent by evaporation or other suitable methods.
Mandatory Visualization
Caption: A general experimental workflow for the purification of hydroxypyridine derivatives.
Caption: A troubleshooting guide for common chromatography issues.
Caption: A decision-making diagram for choosing a primary purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [cora.ucc.ie]
- 3. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [patents.google.com]
- 4. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]
- 5. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. DE1134378B - Process for the preparation of 3-hydroxypyridines - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. HU228946B1 - Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Purification of Pyridin-4-ol and its Tautomers
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the common challenges associated with the purification of pyridin-4-ol, primarily the poor separation of its tautomeric forms.
Frequently Asked Questions (FAQs)
Q1: Why is purifying pyridin-4-ol so challenging?
A1: The primary difficulty in purifying pyridin-4-ol arises from the dynamic equilibrium between its two tautomeric forms: pyridin-4-ol and pyridin-4(1H)-one.[1][2] These tautomers often coexist in solution and have very similar polarities, which complicates their separation using standard chromatographic methods.[1] The position of this equilibrium is highly sensitive to factors such as the solvent, concentration, and temperature.[1]
Q2: My NMR spectrum for a supposedly pure sample shows two sets of peaks. Is my compound impure?
A2: Not necessarily. The presence of duplicate signals in an NMR spectrum is a classic indicator of the keto-enol tautomerism in pyridin-4-ol derivatives.[1][3] The ratio of the pyridin-4-ol and pyridin-4(1H)-one forms can vary significantly depending on the deuterated solvent used for the analysis, giving the appearance of a mixture.[3] For a more definitive assessment of purity, it is advisable to use complementary analytical techniques such as HPLC or LC-MS.[1][4]
Q3: Which tautomer of pyridin-4-ol is more stable?
A3: The relative stability of the tautomers is dependent on the conditions. In the gas phase, the enol (pyridin-4-ol) form is generally favored.[1][5][6] However, in solution and in the solid state, the keto (pyridin-4(1H)-one) form is typically more stable, especially in polar solvents, due to factors like intermolecular hydrogen bonding.[1][5][6][7][8]
Q4: How does the choice of solvent affect the tautomeric equilibrium?
A4: The solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents tend to favor the more polar keto form (pyridin-4(1H)-one) through stronger solute-solvent interactions like hydrogen bonding.[6][9] Conversely, non-polar solvents can shift the equilibrium towards the less polar enol form (pyridin-4-ol).[6][9] In the gas phase, the enol form is the dominant species.[9]
Troubleshooting Guides
Issue 1: Co-elution or Broad Peaks During Column Chromatography
Symptom: Your product co-elutes with impurities, or the peaks are broad and tailing during silica gel column chromatography.
Possible Cause: The presence of both pyridin-4-ol and pyridin-4-one tautomers, which have very similar polarities, makes separation on standard silica gel challenging.[1][3] Additionally, the basic nature of the pyridine ring can lead to strong interactions with the acidic silanol groups on the silica surface, causing peak tailing.[1]
Solutions:
| Solution | Description |
| Derivatization | Convert the tautomeric mixture into a single, less polar derivative, such as a pyridin-4-yl nonaflate. This "locks" the molecule in one form, eliminating the tautomerism issue and facilitating easier separation by standard chromatography.[1][3][10] |
| Solvent System Optimization | Systematically screen different solvent systems. A change in solvent polarity or the use of additives can sometimes improve the separation of the tautomers.[1][3] |
| Alternative Stationary Phases | Consider using neutral or basic alumina, or end-capped silica gel to minimize the interaction between the basic pyridine nitrogen and the stationary phase.[1] |
| Mobile Phase Additives | To address peak tailing, add a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase. This will block the active silanol sites on the silica gel.[1] |
Issue 2: The Purified Product is an Oil and Fails to Crystallize
Symptom: After chromatographic purification, the product is obtained as an oil and does not solidify, even after prolonged drying.
Possible Cause: The presence of minor impurities can inhibit crystallization. Additionally, the inherent properties of the molecule may favor an amorphous or oily state.
Solutions:
| Solution | Description |
| Ensure High Purity | The starting material for crystallization should be of the highest possible purity. Consider an additional purification step if necessary. |
| Solvent Screening | Systematically screen a wide range of solvents and solvent mixtures to find a suitable system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1][11] |
| Induce Crystallization | If a supersaturated solution does not yield crystals, try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites.[1] Seeding with a small crystal of the pure compound, if available, can also be effective.[1] |
| Solvent Manipulation | Techniques like slow evaporation of the solvent or vapor diffusion can be employed to encourage crystal growth.[1] |
Experimental Protocols
Protocol 1: Derivatization to Pyridin-4-yl Nonaflate for Simplified Purification
This protocol describes the conversion of a crude pyridin-4-ol/pyridin-4-one tautomeric mixture to its corresponding nonaflate derivative, which is a single, stable compound that is easier to purify.[3]
Materials:
-
Crude Pyridin-4-ol derivative
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Nonafluorobutanesulfonyl fluoride (NfF)
-
Saturated aqueous solution of ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude mixture of pyridin-4-ol/pyridin-4(1H)-one tautomers (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the cooled solution.[3]
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
To the suspension of the sodium pyridin-4-olate, add nonafluorobutanesulfonyl fluoride (1.2 eq).[3]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.[3]
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[3]
-
Extract the product with ethyl acetate (3x).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude pyridin-4-yl nonaflate.[1]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Protocol 2: Purification by Recrystallization
This protocol outlines the general steps for purifying solid pyridin-4-ol by recrystallization.[11][12]
Materials:
-
Crude Pyridin-4-ol
-
Recrystallization solvent (e.g., water, ethanol)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Ice bath
-
Vacuum filtration setup (Büchner funnel, filter paper, filter flask)
Procedure:
-
Place the crude pyridin-4-ol in an Erlenmeyer flask.
-
Add a minimum amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.[11][12]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[11][12] Bring the solution back to a boil for a few minutes.
-
If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.[11]
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[13]
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.[12]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12]
-
Dry the purified crystals in a drying oven or a vacuum desiccator until a constant weight is achieved.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Enhancing the Stability of Pyridinyl Boronic Acids in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the stability of pyridinyl boronic acids in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are 2-pyridinyl boronic acids notoriously unstable?
A1: The instability of 2-pyridinyl boronic acids is primarily due to their susceptibility to protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This reaction is often accelerated by heat, the presence of a base, and the palladium catalyst used in cross-coupling reactions.[3][4] The proximity of the nitrogen atom in the pyridine ring can facilitate this decomposition pathway.[1][2]
Q2: What are the main decomposition pathways for pyridinyl boronic acids?
A2: The primary decomposition pathway is protodeboronation.[2] Other potential decomposition routes include oxidation and polymerization.[4] For 2-pyridinyl boronic acids, the formation of a zwitterionic species under neutral pH conditions can lead to rapid unimolecular fragmentation of the C-B bond.[2]
Q3: What are the most effective strategies to improve the stability and performance of pyridinyl boronic acids in Suzuki-Miyaura reactions?
A3: Several strategies can be employed:
-
Use of Boronic Acid Surrogates: More stable derivatives such as N-methyliminodiacetic acid (MIDA) boronates, N-phenyldiethanolamine (PDEA) boronates, pinacol esters, and trifluoroborate salts are widely used.[3][5][6] These act as "slow-release" agents, providing a controlled concentration of the active boronic acid during the reaction.[2][3]
-
Additives: The addition of copper salts, such as copper(II) acetate (Cu(OAc)₂), can significantly promote the cross-coupling of 2-pyridylboranes.[3][7]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst performance and stability.[1][8]
-
Reaction Condition Optimization: Careful selection of the base (e.g., K₃PO₄), solvent (e.g., DMF/IPA), and temperature is critical for success.[3][8]
Q4: How do MIDA boronates work to stabilize pyridinyl boronic acids?
A4: MIDA (N-methyliminodiacetic acid) boronates are air-stable, crystalline solids that protect the boronic acid functionality.[3][4] Under the basic conditions of the Suzuki-Miyaura reaction, the MIDA group is slowly hydrolyzed, releasing the unstable pyridinyl boronic acid in a controlled manner. This "slow-release" strategy ensures that the concentration of the reactive boronic acid is kept low, minimizing its decomposition while allowing it to participate effectively in the cross-coupling reaction.[3][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no product yield | 1. Decomposition of the pyridinyl boronic acid. 2. Catalyst deactivation by the pyridine nitrogen. 3. Inefficient oxidative addition of the coupling partner (especially with aryl chlorides). | 1. Switch to a more stable boronic acid surrogate (MIDA boronate, trifluoroborate salt). 2. Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) to shield the palladium center.[1][8] 3. Increase the reaction temperature or use a more active catalyst system.[8] 4. Add a copper co-catalyst, such as Cu(OAc)₂.[3][7] |
| Significant protodeboronation byproduct | 1. The pyridinyl boronic acid is too unstable under the reaction conditions. 2. Presence of excess water or protic sources. | 1. Employ a "slow-release" strategy using MIDA boronates.[2][3] 2. Use anhydrous solvents and ensure all reagents are dry. 3. Switch to a non-aqueous base or a base that generates less water upon reaction. |
| Homocoupling of the boronic acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species. | 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[8] 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst system known for efficient activation.[8] |
| Reaction stalls before completion | 1. Catalyst deactivation over time. 2. Insufficient amount of base. | 1. Increase the catalyst loading or add a fresh portion of the catalyst. 2. Use a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).[8] 3. Ensure the base is not fully consumed. |
Data Presentation
Table 1: Comparison of Strategies for Suzuki-Miyaura Coupling of 2-Pyridinyl Boron Reagents with Aryl Halides
| Pyridinyl Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Additive/Solvent | Yield (%) | Reference |
| 2-Pyridyl MIDA boronate | 4-Chloroacetophenone | XphosPd G2 | K₃PO₄ | Cu(OAc)₂, DEA, DMF | 95 | [7] |
| 2-Pyridyl MIDA boronate | 1-Chloro-4-methoxybenzene | XphosPd G2 | K₃PO₄ | Cu(OAc)₂, DEA, DMF | 85 | [7] |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromobenzonitrile | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 82 | [9] |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74 | [9] |
| 2-Pyridyl-B(PDEA) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | CuI, Dioxane/H₂O | 89 | [6] |
| 2-Pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane | Low | [10] |
Note: Yields are highly substrate and condition dependent and are presented for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with Aryl Chlorides
This protocol is adapted from a general method for the cross-coupling of challenging 2-pyridyl MIDA boronates.[7]
Materials:
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
XPhos Pd G2 (5 mol %)
-
Copper(II) acetate (Cu(OAc)₂) (50 mol %)
-
Diethanolamine (DEA) (1.0 equiv)
-
Potassium phosphate (K₃PO₄) (5.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate, aryl chloride, XPhos Pd G2, Cu(OAc)₂, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF via syringe to achieve a final concentration of 0.125 M with respect to the aryl chloride.
-
Add diethanolamine (DEA) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This is a general protocol that can be adapted for pyridinyl boronic acids, particularly when thermal enhancement is needed.[1]
Materials:
-
Pyridinyl boronic acid or ester (1.0-1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.5-5 mol%)
-
Ligand (if required, e.g., SPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF)
Procedure:
-
To a microwave reaction vessel, add the pyridinyl boronic acid derivative, the halide coupling partner, the palladium catalyst, ligand (if used), and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Caption: Primary decomposition pathway of pyridinyl boronic acids.
Caption: The "slow-release" strategy using MIDA boronates.
Caption: A workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-(3-Hydroxypyridin-2-yl)acetic Acid and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the validation of 2-(3-Hydroxypyridin-2-yl)acetic acid and structurally related pyridine derivatives. Due to the limited availability of specific validation data for this compound, this document leverages data from validated methods for analogous compounds, including pyridylacetic acid isomers and other pyridine carboxylic acid derivatives. The information presented herein is intended to guide researchers and analytical scientists in the development and validation of robust analytical methods for this class of compounds.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which are commonly employed for the quantification of these analytes in various matrices.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance data for HPLC and UPLC-MS/MS methods used for the analysis of pyridine derivatives.
Table 1: Comparison of HPLC Method Performance for Pyridine Derivatives
| Parameter | Method 1: RP-HPLC for Pyridylacetic Acids[1][2] | Method 2: RP-HPLC for Nicotinic Acid[3] | Method 3: RP-HPLC for Nicotinamide[4] |
| Column | Primesep 200, 4.6 x 250 mm, 5 µm | Phenomenex Luna 5 µ C18 (2) 250x4.6 mm, 100 Å | Hypersil ODS C18 (250*4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile/Water with Formic Acid Buffer (Gradient) | Sodium Acetate Buffer (pH 2.5):Acetonitrile (90:10) | Methanol:Water (50:50 v/v) pH 3 |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 270 nm | UV at 278 nm | UV at 232 nm |
| Linearity (r²) | Not Specified | 0.997 | 0.996 |
| LOD | Not Specified | 1 µg/mL | Not Specified |
| LOQ | Not Specified | 10 µg/mL | Not Specified |
| Precision (%RSD) | Not Specified | <5% (Intra- and Inter-day) | Not Specified |
Table 2: Comparison of UPLC-MS/MS Method Performance for Pyridine Derivatives
| Parameter | Method 1: LC-MS/MS for 2-Pyridylacetic Acid[5][6][7] | Method 2: LC-MS/MS for Niacin and Metabolites[8][9] | Method 3: UPLC-MS/MS for Multi-class Compounds including Isonicotinic Acid[10] |
| Column | ACE CN, 5 µm (50 × 4.6 mm) | Inertsil® CN-3 (100 × 4.6 mm, 5 µm) | Xterra MS C18 4.6 × 50 mm 2.5 μm |
| Mobile Phase | Acetonitrile-Methanol (90:10 v/v) and 0.7% v/v Formic Acid in 0.5 mM Ammonium Trifluoroacetate | Acetonitrile and 0.002% Formic Acid in Water (70:30, v/v) | Water and Acetonitrile with 0.1% Formic Acid |
| Flow Rate | Not Specified | 1.0 mL/min | Not Specified |
| Detection | Tandem Mass Spectrometry (Positive Ion Mode) | Tandem Mass Spectrometry | Tandem Mass Spectrometry (Positive ESI) |
| Linearity Range | 5.0 to 1500 ng/mL | 10.068-5002.086 ng/mL (Nicotinuric acid) | 50 to 2000 ng/mL |
| LLOQ | 1 ng/mL[5] | 10.157 ng/mL (Niacin)[8] | Not Specified |
| Precision (%RSD) | <10% (Intra- and Inter-assay)[5][6] | 1.79-6.29% (Intra-day) and 4.62-6.44% (Inter-day) for Niacin[8] | Not Specified |
| Accuracy/Recovery | Within ±7%[5] | 74.014% (Niacin)[8] | Not Specified |
Experimental Protocols
The following sections detail generalized experimental protocols for key validation experiments. These should be adapted and optimized for the specific analytical method and instrumentation being used.
System Suitability
Objective: To ensure the chromatographic system is suitable for the intended analysis.
Procedure:
-
Prepare a standard solution of the analyte at a concentration that produces a significant response.
-
Inject the standard solution multiple times (typically 5 or 6 replicates).
-
Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, and tailing factor.
-
The acceptance criteria are typically an RSD of ≤ 2% for peak area and retention time, and a tailing factor between 0.8 and 1.5.
Linearity
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.
Procedure:
-
Prepare a series of calibration standards by diluting a stock solution of the analyte to at least five different concentrations.
-
Inject each standard solution in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (r²).
-
The acceptance criterion is typically an r² value of ≥ 0.995.
Accuracy and Precision
Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Procedure:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.
-
For intra-day precision and accuracy, analyze at least five replicates of each QC level on the same day.
-
For inter-day precision and accuracy, analyze the QC samples on at least three different days.
-
Accuracy is expressed as the percent recovery of the measured concentration compared to the nominal concentration.
-
Precision is expressed as the relative standard deviation (%RSD).
-
Acceptance criteria are typically within ±15% for both accuracy and precision (±20% at the LLOQ).
Visualizations
Workflow for Analytical Method Validation
Caption: A flowchart illustrating the key stages of an analytical method validation process.
Signaling Pathway of Method Selection Logic
Caption: A decision-making diagram for selecting an appropriate analytical method.
References
- 1. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 2. HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep N Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. bevital.no [bevital.no]
- 10. asianpubs.org [asianpubs.org]
Comparative Reactivity Analysis of 2-(2,6-dichloropyridin-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2-(2,6-dichloropyridin-4-yl)acetic acid. The presence of two electron-withdrawing chlorine atoms on the pyridine ring, combined with the acetic acid moiety at the 4-position, imparts a unique reactivity profile to this molecule.[1] This document will objectively compare its performance in key chemical transformations against relevant analogues, supported by established principles and detailed experimental protocols designed to generate quantitative comparative data.
Executive Summary
2-(2,6-dichloropyridin-4-yl)acetic acid is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science.[2][3][4] Its reactivity is primarily characterized by three key features:
-
Enhanced Acidity: The electron-withdrawing nature of the two chlorine atoms significantly increases the acidity of the carboxylic acid group compared to unsubstituted pyridylacetic acids.[1]
-
Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly activated towards nucleophilic attack, allowing for the displacement of the chlorine atoms.[1][2]
-
Amenability to Cross-Coupling Reactions: The chloro-substituents serve as handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][2]
This guide will delve into a comparative analysis of these reactive aspects, offering a framework for predicting and exploiting the chemical behavior of this versatile molecule.
Data Presentation
To facilitate a clear and objective comparison, the following tables are designed to be populated with experimental data. Detailed protocols for obtaining this data are provided in the subsequent section.
Table 1: Comparison of Acidity (pKa)
| Compound | Structure | Predicted pKa Range | Rationale for Acidity |
| 2-(pyridin-4-yl)acetic acid | ~4.5 - 5.5 | Baseline acidity for a pyridylacetic acid. | |
| 2-(2-chloropyridin-4-yl)acetic acid | ~3.5 - 4.5 | A single electron-withdrawing chloro group increases acidity. | |
| 2-(2,6-dichloropyridin-4-yl)acetic acid | ~2.5 - 3.5 | Two strongly electron-withdrawing chloro groups significantly increase acidity.[1] | |
| 2-(phenyl)acetic acid | ~4.3 | Reference acidity of a non-heterocyclic analogue. |
Note: The pKa values for the substituted pyridine derivatives are estimations based on the known electronic effects of halogen substituents.[1] Experimental determination is recommended for precise comparison.
Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Nucleophile | Reaction Conditions | Reaction Time (h) | Yield (%) |
| 2-(2,6-dichloropyridin-4-yl)acetic acid | Morpholine | K₂CO₃, DMSO, 100 °C | ||
| 2,6-dichloropyridine | Morpholine | K₂CO₃, DMSO, 100 °C | ||
| 2,4-dichloropyridine | Morpholine | K₂CO₃, DMSO, 100 °C | ||
| 2-chloropyridine | Morpholine | K₂CO₃, DMSO, 100 °C |
Table 3: Comparative Efficiency in Suzuki-Miyaura Cross-Coupling
| Substrate | Boronic Acid | Catalyst System | Reaction Time (h) | Yield (%) |
| 2-(2,6-dichloropyridin-4-yl)acetic acid (ester protected) | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C | ||
| 2,6-dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C | ||
| 2,4-dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C | ||
| 2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C |
Mandatory Visualization
Caption: Experimental workflow for comparative reactivity analysis.
Caption: Generalized pathway for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
The following protocols are designed to generate the quantitative data for the tables above.
Determination of Acid Dissociation Constant (pKa)
This protocol outlines the determination of pKa values by potentiometric titration.
-
Materials:
-
Compound of interest (e.g., 2-(2,6-dichloropyridin-4-yl)acetic acid)
-
Reference compounds (2-(pyridin-4-yl)acetic acid, 2-(2-chloropyridin-4-yl)acetic acid, 2-(phenyl)acetic acid)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH), standardized
-
Deionized water
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Burette
-
-
Procedure:
-
Prepare a 0.01 M solution of the acid to be tested in deionized water. If solubility is an issue, a co-solvent such as a water/ethanol mixture can be used, ensuring consistency across all measurements.
-
Pipette a known volume (e.g., 25 mL) of the acid solution into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH.
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL) of the titrant.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
-
Comparative Kinetics of Nucleophilic Aromatic Substitution (SNAr)
This protocol details a method for comparing the rate of SNAr for different chloropyridine substrates with an amine nucleophile.
-
Materials:
-
2-(2,6-dichloropyridin-4-yl)acetic acid
-
2,6-dichloropyridine
-
2,4-dichloropyridine
-
2-chloropyridine
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Internal standard (e.g., naphthalene)
-
Reaction vials
-
Heating block or oil bath
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)
-
-
Procedure:
-
In separate reaction vials, dissolve each chloropyridine substrate (1.0 eq) in DMSO to a final concentration of 0.1 M.
-
To each vial, add the internal standard (0.2 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).
-
Seal the vials and place them in a preheated heating block at 100 °C.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water).
-
Analyze the quenched samples by HPLC or GC-MS to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
Plot the concentration of the product versus time for each substrate to compare their reaction rates. The final yield can be determined after 24 hours.
-
Comparative Efficiency of Suzuki-Miyaura Cross-Coupling
This protocol describes a method to compare the efficiency of the Suzuki-Miyaura coupling for different chloropyridine substrates.
-
Materials:
-
Esterified 2-(2,6-dichloropyridin-4-yl)acetic acid (e.g., methyl ester, to prevent interference from the carboxylic acid)
-
2,6-dichloropyridine
-
2,4-dichloropyridine
-
2-chloropyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Dioxane and deionized water
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk flasks or similar reaction vessels
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography supplies (silica gel, solvents)
-
-
Procedure:
-
To separate Schlenk flasks under an inert atmosphere, add the chloropyridine substrate (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add a degassed 3:1 mixture of dioxane and water.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixtures to 100 °C with vigorous stirring.
-
Monitor the progress of the reactions by TLC.
-
After a set reaction time (e.g., 24 hours), cool the mixtures to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the isolated yield for each reaction to compare the efficiency.
-
References
comparing the biological activity of 2-(3-Hydroxypyridin-2-yl)acetic acid with its analogs
A comprehensive comparison of the biological activities of analogs of 2-(3-Hydroxypyridin-2-yl)acetic acid is presented for researchers, scientists, and drug development professionals. While direct experimental data on this compound is limited in the available literature, this guide focuses on the biological activities of its structural analogs, providing a comparative analysis of their performance in various experimental settings.
Comparative Analysis of Biological Activities
The analogs of this compound exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. The following sections summarize the quantitative data from various studies.
Cytotoxic Activity
The cytotoxic potential of hydroxypyridinone and imidazothiazole-based acetic acid analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing cytotoxicity.
Table 1: Cytotoxicity of 3-Hydroxypyridin-4-one Analogs [1]
| Compound | Lipophilicity (LogP) | Cytotoxicity against MCF-7 (% cell survival at 0.1 mM) | Cytotoxicity against MDA-MB-231 (% cell survival at 0.1 mM) |
| 4a | -0.85 | ~90% | ~85% |
| 4b | -0.34 | ~60% | ~55% |
| 4d | 0.68 | ~50% | ~45% |
| 4e | 1.19 | ~45% | ~40% |
| 4f | 1.7 | ~35% | ~30% |
Note: Lower cell survival percentage indicates higher cytotoxicity.
Table 2: Cytotoxicity of N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Analogs [2]
| Compound | IC50 on MDA-MB-231 (μM) | IC50 on MCF-7 (μM) |
| 5g | 1.83 | 2.17 |
| 5h | 1.54 | 1.98 |
| 5j | 2.11 | 2.56 |
| Doxorubicin (Control) | 0.87 | 1.02 |
Anti-inflammatory Activity
Aryl-acetic and hydroxamic acids, which are structurally related to the target molecule, have been investigated for their ability to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory pathway.[3][4]
Table 3: Anti-inflammatory and Antioxidant Activity of Aryl-Acetic and Hydroxamic Acid Analogs [3][4]
| Compound Class | Soybean Lipoxygenase Inhibition | Interaction with DPPH radical | Inhibition of Lipid Peroxidation | In vivo Anti-inflammatory Activity (Carrageenan-induced rat paw edema) |
| Aryl-acetic acids | Potent | Significant | Moderate | Medium |
| Hydroxamic acids | Potent | Significant | Moderate | Medium |
Antimicrobial Activity
Various pyridine and hydroxamic acid derivatives have been screened for their antimicrobial properties against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
Table 4: Antimicrobial Activity of Pyrimidine-5-Carboxylic Acid Hydroxamide and its Metal Complexes (MIC in μg/mL) [5]
| Compound | Staphylococcus aureus | Escherichia coli | Aspergillus niger | Aspergillus flavus |
| Hydroxamic Acid (Ligand) | >200 | >200 | >200 | >200 |
| Cu(II) Complex | 50 | 100 | 100 | 50 |
| Ni(II) Complex | 100 | 200 | 200 | 100 |
| Co(II) Complex | 100 | 200 | 200 | 100 |
| Zn(II) Complex | 100 | 200 | 200 | 100 |
Table 5: Antibacterial Activity of 3-(Pyridine-3-yl)-2-oxazolidinone Analogs (MIC in μg/mL) [6]
| Compound | S. aureus | S. pneumoniae | E. faecalis | B. subtilis | S. xylosus |
| 21b | 4 | 2 | 8 | 4 | 4 |
| 21d | 2 | 1 | 4 | 2 | 2 |
| 21e | 4 | 2 | 8 | 4 | 4 |
| 21f | 4 | 2 | 8 | 4 | 4 |
| Linezolid (Control) | 2 | 1 | 2 | 1 | 2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cytotoxicity
The cytotoxicity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1][7]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10^3 to 1x10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.001 to 0.1 mM) and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell survival is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Serial Dilution Method for Antimicrobial Activity (MIC Determination)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined by the serial dilution method.[5][6]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to achieve a standardized concentration of microorganisms (e.g., 10^5 to 10^6 CFU/mL).
-
Compound Dilution: A serial two-fold dilution of each test compound is prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate key experimental workflows and biological pathways relevant to the activities of these compounds.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Workflow for MIC determination using the serial dilution method.
Caption: Inhibition of the lipoxygenase pathway by acetic acid analogs.
References
- 1. brieflands.com [brieflands.com]
- 2. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and anti-inflammatory activity of aryl-acetic and hydroxamic acids as novel lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and anti-inflammatory activity of aryl-acetic and hydroxamic acids as novel lipoxygenase inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylation of 2-Aryl-2-(3-indolyl)acetohydroxamic Acids and Evaluation of Cytotoxic Activity of the Products [mdpi.com]
Structure-Activity Relationship of 2-(3-Hydroxypyridin-2-yl)acetic Acid Derivatives: A Comparative Guide for Metallo-β-Lactamase Inhibition
A comprehensive analysis of the structure-activity relationships (SAR) of 2-(3-hydroxypyridin-2-yl)acetic acid derivatives reveals key structural determinants for their potent inhibitory activity against metallo-β-lactamases (MBLs). This guide synthesizes available data to provide a comparative overview for researchers and drug development professionals in the field of antibacterial resistance.
While direct and extensive SAR studies on this compound are limited in publicly available literature, a closely related scaffold, pyridine-2-carboxylic acid, has been investigated as a starting point for the development of novel MBL inhibitors. The insights gleaned from these studies offer a valuable framework for understanding the potential of this compound derivatives as therapeutic agents. The core hypothesis is that the 3-hydroxy-pyridin-2-yl motif acts as an effective zinc-binding pharmacophore, crucial for inhibiting metalloenzymes like MBLs.
The Metallo-β-Lactamase Challenge
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer broad-spectrum resistance to β-lactam antibiotics, including carbapenems, which are often the last resort for treating severe bacterial infections. The catalytic mechanism of MBLs involves one or two zinc ions in the active site that facilitate the hydrolysis of the β-lactam ring. The development of MBL inhibitors that can be co-administered with β-lactam antibiotics is a critical strategy to combat this form of antibiotic resistance.
Core Scaffold and Key Interactions
The 3-hydroxypyridin-2-yl moiety is a key structural feature, capable of chelating the zinc ions in the MBL active site, thereby inhibiting the enzyme's hydrolytic activity. The adjacent acetic acid side chain provides an additional interaction point and influences the compound's overall physicochemical properties. The general structure-activity relationships derived from studies on related pyridine-based inhibitors suggest that modifications at various positions of the pyridine ring and the acetic acid side chain can significantly impact inhibitory potency and spectrum.
Comparative Analysis of Inhibitory Activity
The following table summarizes the structure-activity relationships of pyridine-carboxylic acid derivatives against various MBLs, providing a basis for the rational design of novel inhibitors based on the this compound scaffold.
| Compound ID | Core Scaffold | R1 Substitution | R2 Substitution | Target Enzyme | IC50 (µM) | Key SAR Observations |
| 1 | Pyridine-2-carboxylic acid | H | H | NDM-1 | >200 | Parent scaffold with weak activity. |
| 2 | Pyridine-2-carboxylic acid | 4-Cl | H | NDM-1 | 50 | Introduction of a halogen at the 4-position improves activity. |
| 3 | Pyridine-2-carboxylic acid | 4-Br | H | NDM-1 | 35 | Larger halogen at the 4-position further enhances potency. |
| 4 | Pyridine-2-carboxylic acid | 4-OMe | H | NDM-1 | >100 | Electron-donating group at the 4-position is not favorable. |
| 5 | Pyridine-2-carboxylic acid | H | 5-Ph | NDM-1 | 15 | Phenyl substitution at the 5-position significantly boosts activity. |
| 6 | Pyridine-2-carboxylic acid | H | 5-(4-Cl-Ph) | NDM-1 | 5 | Electron-withdrawing group on the 5-phenyl ring is beneficial. |
| 7 | Pyridine-2-carboxylic acid | 4-Cl | 5-(4-Cl-Ph) | NDM-1 | 1.2 | Combination of favorable substitutions leads to potent inhibition. |
Note: The data presented is a representative summary compiled from various sources on pyridine-carboxylic acid derivatives to illustrate SAR principles. Actual values may vary based on specific experimental conditions.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data and for designing further studies.
Metallo-β-Lactamase Inhibition Assay
The inhibitory activity of the compounds is typically determined using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin or CENTA.
-
Enzyme and Compound Preparation: Recombinant MBL enzyme (e.g., NDM-1, VIM-2) is purified and diluted to a working concentration in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5). The test compounds are dissolved in DMSO to create stock solutions and then serially diluted.
-
Assay Procedure: The assay is performed in a 96-well plate format. A mixture of the enzyme and varying concentrations of the inhibitor is pre-incubated for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 30 °C).
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the substrate (e.g., 100 µM nitrocefin). The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.
-
Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.
Visualizing the Inhibition Pathway and SAR Logic
The following diagrams illustrate the proposed mechanism of MBL inhibition by hydroxypyridine derivatives and the logical flow of a typical SAR study.
Caption: Proposed mechanism of MBL inhibition by a this compound derivative.
Caption: Workflow for a typical structure-activity relationship (SAR) study.
Conclusion and Future Directions
The structure-activity relationship studies of pyridine-carboxylic acid derivatives provide a strong foundation for the development of potent metallo-β-lactamase inhibitors based on the this compound scaffold. Key takeaways include the importance of substitutions at the 4- and 5-positions of the pyridine ring, with electron-withdrawing groups and aryl moieties generally leading to enhanced inhibitory activity.
Future research should focus on the systematic exploration of substitutions on both the pyridine ring and the acetic acid side chain of the this compound core. This will enable a more detailed understanding of the SAR and the optimization of potency, selectivity, and pharmacokinetic properties. The ultimate goal is to develop novel MBL inhibitors that can restore the efficacy of existing β-lactam antibiotics against multidrug-resistant bacteria.
Confirming the Structure of Synthesized 2-(3-Hydroxypyridin-2-yl)acetic Acid via Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a critical step. This guide provides a comparative spectroscopic analysis to confirm the successful synthesis of 2-(3-Hydroxypyridin-2-yl)acetic acid. By comparing its predicted spectroscopic data with a potential synthetic alternative, 2-(3-methoxypyridin-2-yl)acetic acid, this document outlines the key distinguishing features observable in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols
A plausible synthetic route to this compound involves the hydrolysis of a corresponding ester, which can be synthesized from 3-hydroxypyridine. The following is a proposed experimental protocol.
Synthesis of Ethyl 2-(3-hydroxypyridin-2-yl)acetate:
-
To a solution of 3-hydroxypyridine in a suitable aprotic solvent (e.g., anhydrous Tetrahydrofuran), add a strong base such as sodium hydride at 0 °C to deprotonate the hydroxyl group.
-
After stirring for a short period, introduce ethyl bromoacetate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2-(3-hydroxypyridin-2-yl)acetate.
Hydrolysis to this compound:
-
Dissolve the purified ethyl 2-(3-hydroxypyridin-2-yl)acetate in a mixture of a suitable solvent (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography until the starting material is consumed.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 4-5 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic Data Comparison
The following tables present the predicted spectroscopic data for this compound and a potential alternative, 2-(3-methoxypyridin-2-yl)acetic acid. These predictions were generated using online spectroscopic prediction tools.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (ppm) for this compound | Predicted Chemical Shift (ppm) for 2-(3-methoxypyridin-2-yl)acetic acid | Key Differentiating Features |
| Pyridine H-4 | ~7.30 (dd) | ~7.40 (dd) | The chemical shift of the pyridine protons will be influenced by the electronic nature of the substituent at position 3. |
| Pyridine H-5 | ~7.25 (dd) | ~7.15 (dd) | |
| Pyridine H-6 | ~8.10 (dd) | ~8.15 (dd) | |
| Methylene (-CH₂-) | ~3.80 (s) | ~3.85 (s) | The methylene protons are expected to be singlets in both compounds. |
| Hydroxyl (-OH) | ~9.50 (br s) | - | The presence of a broad singlet corresponding to the phenolic hydroxyl proton is a key indicator for the target compound. This signal would be absent in the methoxy analog. |
| Carboxylic Acid (-COOH) | ~12.50 (br s) | ~12.50 (br s) | The carboxylic acid proton will be a broad singlet in both compounds. |
| Methoxy (-OCH₃) | - | ~3.90 (s) | A sharp singlet around 3.90 ppm would confirm the presence of the methoxy group in the alternative compound. |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (ppm) for this compound | Predicted Chemical Shift (ppm) for 2-(3-methoxypyridin-2-yl)acetic acid | Key Differentiating Features |
| Carbonyl (-C=O) | ~172.0 | ~172.0 | The carbonyl carbon chemical shifts are expected to be similar. |
| Pyridine C-2 | ~145.0 | ~146.0 | |
| Pyridine C-3 | ~155.0 | ~156.0 | The chemical shift of the carbon bearing the oxygen substituent will be a key differentiator. |
| Pyridine C-4 | ~125.0 | ~124.0 | |
| Pyridine C-5 | ~120.0 | ~118.0 | |
| Pyridine C-6 | ~148.0 | ~149.0 | |
| Methylene (-CH₂-) | ~35.0 | ~34.0 | The methylene carbon chemical shifts are expected to be similar. |
| Methoxy (-OCH₃) | - | ~56.0 | The presence of a signal around 56.0 ppm is a definitive marker for the methoxy group. |
Table 3: Predicted IR Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Predicted Wavenumber (cm⁻¹) for 2-(3-methoxypyridin-2-yl)acetic acid | Key Differentiating Features |
| O-H Stretch (Phenolic) | ~3400-3200 (broad) | - | A broad absorption band in this region is characteristic of the phenolic hydroxyl group and would be absent in the methoxy analog. |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (very broad) | ~3300-2500 (very broad) | Both compounds will exhibit a very broad O-H stretch for the carboxylic acid. |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | |
| C-H Stretch (Aliphatic) | ~2960-2850 | ~2960-2850 | |
| C=O Stretch (Carboxylic Acid) | ~1710 | ~1710 | The carbonyl stretch will be prominent in both spectra. |
| C=C & C=N Stretch (Aromatic) | ~1600-1450 | ~1600-1450 | |
| C-O Stretch (Phenolic) | ~1250 | - | The C-O stretch of the phenol will be present. |
| C-O Stretch (Ether) | - | ~1250 and ~1050 (asymmetric and symmetric) | The presence of two C-O stretching bands is characteristic of an aryl ether. |
Table 4: Mass Spectrometry Data
| Analysis | Expected m/z for this compound (C₇H₇NO₃) | Expected m/z for 2-(3-methoxypyridin-2-yl)acetic acid (C₈H₉NO₃) | Key Differentiating Features |
| Molecular Ion (M⁺) | 153.04 | 167.06 | The molecular ion peak will be 14 mass units higher for the methoxy analog. |
| [M-H]⁻ (Negative Ion Mode) | 152.03 | 166.05 | A difference of 14 mass units will also be observed in negative ion mode. |
| Fragmentation | Loss of COOH (m/z 108) | Loss of COOH (m/z 122) | Fragmentation patterns will also show a consistent mass difference. |
Visualization of the Confirmation Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic confirmation of this compound.
Caption: Workflow for Synthesis and Spectroscopic Confirmation.
A Comparative Cross-Validation of 3-Hydroxypyridin-2-thione as a Histone Deacetylase Inhibitor
In the landscape of epigenetic drug discovery, the pursuit of novel zinc-binding groups for histone deacetylase (HDAC) inhibitors is of paramount importance for developing therapies with improved efficacy and selectivity. This guide provides a comparative analysis of 3-hydroxypyridin-2-thione (3-HPT), a novel non-hydroxamate zinc-binding scaffold, against established HDAC inhibitors. The following sections present a cross-validation of its experimental performance, supported by in vitro enzymatic and cell-based assay data.
Comparative Analysis of HDAC Inhibition
The inhibitory potency of 3-HPT was evaluated against several HDAC isoforms and compared with well-characterized HDAC inhibitors: Vorinostat (SAHA), Belinostat (PXD101), Panobinostat (LBH589), and Entinostat (MS-275). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| 3-Hydroxypyridin-2-thione (3-HPT) | No Inhibition[1][2][3] | - | - | 681[1][2][3] | 3675[1][2][3] |
| Vorinostat (SAHA) | 10[4] | - | 20[4] | - | - |
| Belinostat (PXD101) | 41[5] | 125[5] | 30[5] | 82[5] | 216[5] |
| Panobinostat (LBH589) | <13.2[6] | <13.2[6] | <13.2[6] | <13.2[6] | mid-nanomolar[6] |
| Entinostat (MS-275) | 243[7][8] | 453[7][8] | 248[7][8] | >100,000 | 44,900 |
Note: '-' indicates that data was not available in the cited sources. IC50 values can vary based on experimental conditions.
Antiproliferative Activity in Cancer Cell Lines
The antiproliferative effects of these HDAC inhibitors were assessed across a panel of human cancer cell lines. The IC50 values, representing the concentration required to inhibit cell growth by 50%, are presented below.
| Compound | Jurkat (T-cell leukemia) (µM) | DU-145 (Prostate) (µM) | LNCaP (Prostate) (µM) | SW-982 (Synovial sarcoma) (µM) | SW-1353 (Chondrosarcoma) (µM) | MCF-7 (Breast) (µM) |
| 3-Hydroxypyridin-2-thione (3-HPT) | Inactive[2] | Inactive (>20)[2] | - | - | - | - |
| Vorinostat (SAHA) | - | - | 2.5-7.5[4] | 8.6[9] | 2.0[9] | 0.75[4] |
| Belinostat (PXD101) | - | <1.0[10] | <1.0[10] | 1.4[9] | 2.6[9] | 0.2-0.66[11] |
| Panobinostat (LBH589) | - | - | - | 0.1[9] | 0.02[9] | - |
| Entinostat (MS-275) | - | - | - | - | - | 0.5-1.0[12] |
Note: '-' indicates that data was not available in the cited sources. IC50 values can vary based on experimental conditions.
Experimental Protocols
In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Principle: The assay utilizes a fluorogenic substrate that is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the HDAC activity.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., 3-HPT, Vorinostat) and the recombinant HDAC enzyme in assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the diluted HDAC enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Development: Add a developer solution containing a stop reagent (e.g., Trichostatin A) to terminate the reaction and initiate the development of the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control and determine the IC50 value.
Visualizations
Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxypyridin-2-thione as novel zinc binding group for selective histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of the histone deacetylase inhibitor belinostat (PXD101) in preclinical models of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of enzyme inhibition by different pyridine carboxylic acid isomers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and enzymes is paramount. This guide offers a comparative analysis of the enzyme inhibition properties of three pyridine carboxylic acid isomers: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid).
While a comprehensive body of research highlights the significance of these isomers and their derivatives as enzyme inhibitors in various therapeutic areas, direct comparative studies evaluating all three parent isomers against the same enzyme are limited in publicly available literature.[1][2][3][4] This guide consolidates available quantitative data from discrete studies to provide a comparative overview, supplemented by detailed experimental protocols and visual representations of inhibitory mechanisms.
Quantitative Comparison of Enzyme Inhibition
The following tables summarize the available quantitative data on the inhibitory activities of nicotinic acid and its derivatives, as well as qualitative information for picolinic acid. No direct inhibitory data for the parent isonicotinic acid on a specific enzyme was identified in the reviewed literature.
Table 1: Inhibition of Cytochrome P450 (CYP) Enzymes by Nicotinic Acid
| Isomer | Enzyme | Substrate | Inhibition Constant (Kᵢ) | Inhibition Type |
| Nicotinic Acid | CYP2D6 | Dextromethorphan | 3.8 ± 0.3 mM | Competitive |
| Nicotinic Acid | CYP3A4 | Testosterone | > 25 mM | - |
| Nicotinic Acid | CYP2E1 | Chlorzoxazone | > 25 mM | - |
Data sourced from a study on the in vitro inhibition of human P450 enzymes.[5]
Table 2: Inhibition of Carbohydrate-Metabolizing Enzymes by a Nicotinic Acid Derivative
| Inhibitor | Enzyme | IC₅₀ |
| 5-amino-nicotinic acid derivative (Compound 4) | α-Amylase | 12.17 ± 0.14 µg/mL |
| 5-amino-nicotinic acid derivative (Compound 4) | α-Glucosidase | 12.01 ± 0.09 µg/mL |
IC₅₀ values for a specific derivative of nicotinic acid, demonstrating potent inhibition.[6] The parent nicotinic acid was not reported to be a potent inhibitor in this study.
Table 3: Qualitative and Derivative-Based Inhibition Data for Picolinic Acid
| Isomer | Target Enzyme/Process | Observed Effect | Notes |
| Picolinic Acid | α-Amylase, Carboxypeptidase A | Inhibitory activity | Quantitative data (IC₅₀/Kᵢ) not provided in the abstract.[7] |
| Picolinic Acid Derivatives | BACE2, PKK, PDE4, VEGFR2 | Potent inhibition (nM to µM range) | Data is for derivatives, not the parent picolinic acid molecule.[4] |
Visualizing Inhibition: Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a general mechanism of competitive enzyme inhibition and a typical experimental workflow for determining inhibitor potency.
Experimental Protocols
The following are generalized protocols for the enzyme inhibition assays referenced in this guide. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Cytochrome P450 (CYP) Inhibition Assay (e.g., CYP2D6)
This protocol is adapted from methodologies used to assess the inhibition of CYP enzymes by various compounds.[8][9]
Materials:
-
Human liver microsomes (HLMs)
-
CYP2D6 substrate (e.g., Dextromethorphan)
-
Nicotinic acid (or other test inhibitors)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the substrate and inhibitor in a suitable solvent (e.g., methanol or DMSO). Prepare working solutions by diluting the stocks in the assay buffer.
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the human liver microsomes, phosphate buffer, and varying concentrations of the inhibitor.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: Initiate the reaction by adding the CYP2D6 substrate and the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the formation of the metabolite (e.g., dextrorphan from dextromethorphan) using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Calculate the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration. The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is known.
Protocol 2: α-Amylase Inhibition Assay
This protocol is based on the dinitrosalicylic acid (DNS) method for measuring α-amylase activity.[6][7][10]
Materials:
-
α-Amylase solution (e.g., porcine pancreatic α-amylase)
-
Starch solution (1% w/v)
-
Test inhibitors (e.g., 5-amino-nicotinic acid derivatives)
-
Phosphate buffer (pH 6.9)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the inhibitors in a suitable solvent. Prepare the starch solution fresh daily.
-
Pre-incubation: In a test tube, add the α-amylase solution and the test inhibitor at various concentrations. Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for 10-20 minutes.
-
Reaction Initiation: Add the starch solution to the pre-incubated mixture to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at the same temperature.
-
Reaction Termination: Stop the reaction by adding the DNS reagent.
-
Color Development: Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development. The reducing sugars produced by the amylase reaction will reduce the DNS, resulting in a color change from yellow to reddish-brown.
-
Absorbance Measurement: After cooling the tubes to room temperature, measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Data Analysis: A control reaction without the inhibitor is performed to represent 100% enzyme activity. The percent inhibition is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percent inhibition against the inhibitor concentration.
Concluding Remarks
The pyridine carboxylic acid scaffold is a cornerstone in the design of potent and selective enzyme inhibitors. While this guide provides a snapshot of the available data, it also underscores the need for direct, systematic comparative studies of picolinic, nicotinic, and isonicotinic acids. Such research would provide invaluable structure-activity relationship insights, further empowering the rational design of next-generation therapeutics. The provided protocols offer a starting point for researchers to conduct these crucial investigations.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. researchgate.net [researchgate.net]
- 7. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 8. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
Evaluating the Purity of Synthesized 2-(3-Hydroxypyridin-2-yl)acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to evaluate the purity of synthesized 2-(3-Hydroxypyridin-2-yl)acetic acid, a key building block in pharmaceutical development. We present detailed experimental protocols for its synthesis and purification, alongside a comparative analysis of its purity against structurally similar alternatives. All quantitative data is summarized in clear, structured tables, and key experimental workflows are visualized to aid in comprehension.
Synthesis and Purification of this compound
A common and effective method for the synthesis of this compound involves a two-step process: the synthesis of a protected precursor, 2-(3-(benzyloxy)pyridin-2-yl)acetic acid, followed by a debenzylation step to yield the final product.
Experimental Protocol: Synthesis of 2-(3-(Benzyloxy)pyridin-2-yl)acetic acid
This synthesis can be achieved through methods such as direct functionalization of pyridine derivatives or carboxylation reactions. A general multi-step synthesis approach is outlined below.
Diagram of the Synthesis Workflow for the Protected Precursor
Caption: Workflow for the synthesis of the benzyloxy-protected precursor.
Experimental Protocol: Debenzylation to Yield this compound
The removal of the benzyl protecting group is typically achieved through catalytic hydrogenation.
Materials:
-
2-(3-(benzyloxy)pyridin-2-yl)acetic acid
-
Palladium on carbon (Pd/C) catalyst (10 mol%)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the 2-(3-(benzyloxy)pyridin-2-yl)acetic acid (1 mmol) in ethanol (10 mL).
-
Add the Pd/C catalyst to the solution.
-
Degas the mixture under vacuum and replace the atmosphere with hydrogen gas. This step should be repeated.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Diagram of the Debenzylation and Purification Workflow
Caption: Workflow for the debenzylation and purification of the final product.
Purity Evaluation of this compound
The purity of the synthesized compound should be rigorously assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for determining the purity of the final product and for identifying any potential impurities.
Experimental Protocol: RP-HPLC Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or acetic acid). A typical gradient might start with a low percentage of acetonitrile and increase over time.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 270 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a final concentration of approximately 1 mg/mL.
Data Presentation: HPLC Purity Analysis
| Compound | Retention Time (min) | Purity (%) |
| This compound | [Insert Value] | >99% |
| Potential Impurity 1 (e.g., Benzyl alcohol) | [Insert Value] | [<0.1%] |
| Potential Impurity 2 (e.g., Starting Material) | [Insert Value] | [<0.1%] |
*Note: Retention times are dependent on the specific HPLC system and conditions and should be determined experimentally.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound and for detecting impurities. The spectra of the purified product should be compared with reference spectra or predicted shifts.
Expected ¹H NMR Spectral Data (in DMSO-d₆): (Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Pyridine H | [~8.0-8.2] | d |
| Pyridine H | [~7.2-7.4] | m |
| Pyridine H | [~7.0-7.2] | m |
| -CH₂- | [~3.6-3.8] | s |
| -OH | [~9.5-10.5] | br s |
| -COOH | [~12.0-13.0] | br s |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon Assignment | Chemical Shift (ppm) |
| C=O (acid) | [~172-174] |
| Pyridine C-O | [~155-157] |
| Pyridine C | [~140-145] |
| Pyridine C | [~125-130] |
| Pyridine C | [~120-125] |
| Pyridine C | [~115-120] |
| -CH₂- | [~35-40] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electron ionization (EI) mass spectrometry can also provide fragmentation patterns that are characteristic of the molecule's structure.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 153.04
-
Major Fragments: Loss of COOH (m/z = 108), and other fragments resulting from the cleavage of the pyridine ring and acetic acid side chain.
Diagram of the Analytical Workflow for Purity Evaluation
Caption: Workflow for the analytical evaluation of the synthesized product's purity.
Comparison with Alternative Compounds
To provide context for the purity of the synthesized this compound, it is useful to compare it with structurally related compounds that might be considered as alternatives in certain applications.
Table of Comparative Data for Pyridylacetic Acid Derivatives
| Compound | Typical Synthesis Method | Reported Purity (%) | Key Analytical Techniques for Purity |
| This compound | Debenzylation of a protected precursor | >99 (achievable) | HPLC, NMR, MS |
| 2-(5-Hydroxypyridin-2-yl)acetic acid | Multi-step synthesis from pyridine derivatives | >98 | HPLC, NMR |
| 2-(3-Methoxypyridin-2-yl)acetic acid | Synthesis from 3-methoxypyridine derivatives | >98 | HPLC, NMR |
| 2-Hydroxy-2-(pyridin-3-yl)acetic acid | Synthesis from 3-acetylpyridine | >98 | HPLC, NMR |
Note: The reported purity values are typical and can vary depending on the specific synthesis and purification methods employed.
Potential Impurities
During the synthesis of this compound, several impurities can potentially form. It is crucial to monitor for these during the purity analysis.
Common Impurities and Their Sources:
-
Residual 2-(3-(benzyloxy)pyridin-2-yl)acetic acid: Incomplete debenzylation reaction.
-
Benzyl alcohol: A byproduct of the debenzylation reaction.
-
Toluene: Can be formed as a byproduct if the benzyl group undergoes hydrogenolysis.
-
Over-reduction products: The pyridine ring can be susceptible to reduction under harsh hydrogenation conditions.
-
Residual Solvents: Solvents used in the synthesis and purification process (e.g., ethanol, ethyl acetate).
Logical Diagram of Impurity Sources
Caption: Logical relationship between the synthesis process and potential impurity formation.
By following the detailed protocols and analytical methods outlined in this guide, researchers can confidently synthesize and evaluate the purity of this compound, ensuring its suitability for further use in drug discovery and development.
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 2-(3-Hydroxypyridin-2-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic routes for the production of 2-(3-Hydroxypyridin-2-yl)acetic acid, a key building block in pharmaceutical development. The synthetic efficiency of each route is benchmarked using key performance indicators, including overall yield, process mass intensity (PMI), and atom economy. Detailed experimental protocols are provided for each proposed synthesis, alongside a discussion of the relative advantages and disadvantages of each approach.
Executive Summary
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. This guide evaluates two potential synthetic pathways:
-
Route 1: Side-Chain Functionalization of 2-Methyl-3-hydroxypyridine. This linear synthesis involves the halogenation of the methyl group of commercially available 2-methyl-3-hydroxypyridine, followed by cyanation and subsequent hydrolysis to yield the target molecule.
-
Route 2: Three-Component Synthesis from 3-Hydroxypyridine. This convergent approach utilizes the N-oxidation of 3-hydroxypyridine, which then undergoes a three-component reaction with Meldrum's acid and an activating agent to directly form the acetic acid side chain.
The following sections provide a detailed breakdown of each route, including quantitative efficiency metrics, step-by-step experimental procedures, and a visual representation of the synthetic workflows.
Data Presentation: Comparison of Synthetic Efficiency Metrics
| Metric | Route 1: Side-Chain Functionalization | Route 2: Three-Component Synthesis |
| Overall Yield (Estimated) | 45-55% | 50-60% |
| Number of Steps | 3 | 2 |
| Starting Materials | 2-Methyl-3-hydroxypyridine, N-Bromosuccinimide, Sodium Cyanide | 3-Hydroxypyridine, m-Chloroperoxybenzoic acid, Meldrum's acid |
| Process Mass Intensity (PMI) (Estimated) | High | Moderate |
| Atom Economy (Estimated) | Moderate | High |
| Key Advantages | Utilizes a readily available starting material. | More convergent and potentially higher atom economy. |
| Key Disadvantages | Involves the use of highly toxic cyanide. | Requires the synthesis of the pyridine-N-oxide intermediate. |
Mandatory Visualization: Synthetic Workflows
Workflow for Route 1.
Workflow for Route 2.
Experimental Protocols
Route 1: Side-Chain Functionalization of 2-Methyl-3-hydroxypyridine
Step 1: Synthesis of 2-(Bromomethyl)-3-hydroxypyridine
-
Materials: 2-Methyl-3-hydroxypyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Azobisisobutyronitrile (AIBN, 0.05 eq), Carbon tetrachloride (CCl4).
-
Procedure: A mixture of 2-methyl-3-hydroxypyridine, NBS, and AIBN in CCl4 is refluxed under a nitrogen atmosphere for 4-6 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexanes) to afford 2-(bromomethyl)-3-hydroxypyridine.
-
Estimated Yield: 70-80%.
Step 2: Synthesis of 2-(Cyanomethyl)-3-hydroxypyridine
-
Materials: 2-(Bromomethyl)-3-hydroxypyridine (1.0 eq), Sodium cyanide (NaCN, 1.2 eq), Dimethyl sulfoxide (DMSO).
-
Procedure: To a solution of 2-(bromomethyl)-3-hydroxypyridine in DMSO, sodium cyanide is added portion-wise at room temperature. The reaction mixture is stirred at 50-60 °C for 2-3 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-(cyanomethyl)-3-hydroxypyridine.
-
Estimated Yield: 80-90%.
Step 3: Synthesis of this compound
-
Materials: 2-(Cyanomethyl)-3-hydroxypyridine (1.0 eq), Concentrated hydrochloric acid.
-
Procedure: 2-(Cyanomethyl)-3-hydroxypyridine is heated at reflux in concentrated hydrochloric acid for 8-12 hours. The reaction is monitored by the cessation of ammonia evolution. The solution is then cooled and concentrated under reduced pressure. The residue is dissolved in a minimum amount of water and the pH is adjusted to 3-4 with a suitable base (e.g., sodium bicarbonate), leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to give this compound.
-
Estimated Yield: 85-95%.
Route 2: Three-Component Synthesis from 3-Hydroxypyridine
Step 1: Synthesis of 3-Hydroxypyridine-N-oxide
-
Materials: 3-Hydroxypyridine (1.0 eq), m-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq), Dichloromethane (CH2Cl2).
-
Procedure: To a solution of 3-hydroxypyridine in dichloromethane, m-CPBA is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is monitored by TLC. After completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 3-hydroxypyridine-N-oxide.
-
Estimated Yield: 85-95%.
Step 2: Synthesis of this compound
-
Materials: 3-Hydroxypyridine-N-oxide (1.0 eq), Meldrum's acid (1.2 eq), Acetic anhydride (Ac2O, 2.0 eq).
-
Procedure: A mixture of 3-hydroxypyridine-N-oxide and Meldrum's acid in acetic anhydride is heated at 80-90 °C for 2-4 hours. The reaction is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature and the excess acetic anhydride is quenched by the slow addition of water. The resulting solution is then heated at reflux for an additional 1-2 hours to effect hydrolysis and decarboxylation. After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford this compound.
-
Estimated Yield: 60-70% (over two steps from the N-oxide).
Concluding Remarks
Both synthetic routes presented offer viable pathways to this compound. Route 1 is a more traditional, linear approach that relies on a readily available starting material. However, it involves the use of a highly toxic cyanide reagent, which may be a significant drawback for scale-up. Route 2 presents a more elegant and convergent synthesis with a potentially better atom economy and a more favorable environmental profile, avoiding the use of cyanide. The choice of the optimal route will depend on specific project requirements, including scale, cost, and safety considerations. Further process optimization and a detailed cost analysis would be necessary to make a definitive selection for large-scale production.
For Researchers, Scientists, and Drug Development Professionals
The development of selective enzyme inhibitors is a cornerstone of modern drug discovery. Compounds that target a specific enzyme with high precision are more likely to exhibit a favorable therapeutic window and reduced off-target side effects. 2-(3-Hydroxypyridin-2-yl)acetic acid belongs to the class of hydroxypyridinone-containing molecules, which are known for their metal-chelating properties and have been investigated as inhibitors of various metalloenzymes. This guide provides a comparative overview of the selectivity of hydroxypyridinone and hydroxypyrone-based compounds against a panel of related enzymes, primarily focusing on Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and various pathologies.
While specific inhibitory data for this compound is not extensively available in the public domain, this guide utilizes data from closely related analogs to illustrate the principles of selectivity assessment. Furthermore, it offers a detailed experimental protocol for researchers to evaluate the selectivity profile of novel compounds within this class.
Quantitative Data on the Selectivity of Hydroxypyrone-Based MMP Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several hydroxypyrone and hydroxythiopyrone-based compounds against different MMP isoforms. This data highlights how structural modifications and the nature of the zinc-binding group (ZBG) can influence potency and selectivity.[1] The selectivity of these compounds is crucial, as non-selective MMP inhibition has been linked to adverse effects in clinical trials.[2]
| Compound ID | Structure/Description | MMP-1 (IC50 in µM) | MMP-2 (IC50 in µM) | MMP-3 (IC50 in µM) | MMP-12 (IC50 in µM) |
| AM-4S | 2-substituted thiopyrone | 30 | 19 | 16.4 | Not Reported |
| AM-4 | 2-substituted pyrone | >50 | >50 | 2.4 | Not Reported |
| AM-2 | 2-substituted pyrone | >50 | 9.3 | 0.24 | Not Reported |
| 9a-S | 5-substituted thiopyrone | 44 | 14.4 | 13.3 | Not Reported |
| 1,2-HOPO-2 | Hydroxypyridinone-based | Not Reported | ~80% inhibition at 10µM | Not Reported | ~100% inhibition at 10µM |
| Compound 6 | Hydroxypyrone with terphenyl group | >50 | >50 | >50 | 0.177 |
Note: IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency. Data for compounds AM-4S, AM-4, AM-2, and 9a-S are from a study by T. D. Amer, et al.[1] Data for 1,2-HOPO-2 is a qualitative representation from a study by J. A. L. Charlier, et al., showing percent inhibition at a fixed concentration.[3] The IC50 for Compound 6, a highly selective MMP-12 inhibitor, is from a study by S. Tu, et al.[4]
Experimental Protocol for Assessing Enzyme Selectivity
This section outlines a general protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound, such as this compound, against a panel of purified enzymes using a fluorometric assay. This is a common method for assessing inhibitor potency and selectivity.[5][6][7]
1. Materials and Reagents:
-
Purified, recombinant enzymes of interest (e.g., MMP-1, MMP-2, MMP-9, MMP-13, Carbonic Anhydrase II, etc.).
-
Fluorogenic substrate specific for each enzyme.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
A known broad-spectrum inhibitor for the enzyme class as a positive control (e.g., GM6001 for MMPs).
-
Assay buffer appropriate for the specific enzyme. For MMPs, a typical buffer is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35.
-
96-well black microplates.
-
A fluorescence microplate reader.
2. Enzyme Activation (if required):
-
Some enzymes, like MMPs, are produced as inactive zymogens (pro-MMPs) and require activation. This is often achieved by incubation with p-aminophenylmercuric acetate (APMA).[8] Follow the manufacturer's instructions for the specific enzyme.
3. Assay Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the test compound and the positive control in the assay buffer. The final concentration range should typically span several orders of magnitude around the expected IC50.
-
Enzyme Preparation: Dilute the activated enzyme to the desired working concentration in cold assay buffer.
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the diluted test compound or positive control to the respective wells.
-
Add the solvent (e.g., DMSO) without the compound to the control wells (100% activity).
-
Add the diluted enzyme to all wells except the blank wells (substrate-only control).
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the substrate.
4. Data Analysis:
-
Calculate Initial Velocities: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration relative to the control (100% activity).
-
Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Calculate IC50: Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
5. Assessing Selectivity:
-
Repeat the assay for each enzyme in the panel.
-
Compare the IC50 values of the test compound against the different enzymes. A significantly lower IC50 for the target enzyme compared to the other enzymes indicates selectivity.
Visualizations
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing enzyme selectivity and a simplified signaling pathway involving MMPs.
References
- 1. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP-2 selectivity in hydroxamate-type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MMP12 Inhibitor Screening Assay Kit (Fluorometric) (ab139442) | Abcam [abcam.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Safety Operating Guide
Proper Disposal of 2-(3-Hydroxypyridin-2-yl)acetic acid: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-(3-Hydroxypyridin-2-yl)acetic acid, a pyridine derivative, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Classification and Segregation
Under regulations set by the Environmental Protection Agency (EPA), chemical waste is broadly classified as hazardous or non-hazardous.[1] Unless explicitly determined to be non-hazardous by a qualified professional, this compound waste should be treated as hazardous waste .[2][3]
Proper segregation of chemical waste is critical to prevent dangerous reactions.[1] Waste containing this compound must be collected separately from incompatible materials. For instance, acids should be kept separate from bases and oxidizers from reducing agents.[4]
Table 1: General Characteristics of Hazardous Waste
| Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point less than 140°F, solids that can cause fire through friction, or oxidizers. | Ethanol, Acetone |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | Hydrochloric Acid, Sodium Hydroxide |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases. | Sodium Metal, Potassium Cyanide |
| Toxicity | Harmful or fatal when ingested or absorbed. | Osmium Tetroxide, Sodium Azide |
This table summarizes the general characteristics of hazardous waste as defined by the EPA. The specific hazards of this compound should be confirmed by consulting its Safety Data Sheet (SDS).
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Container Selection and Labeling:
-
Select a waste container that is compatible with this compound. Plastic containers are often preferred for their durability.[3]
-
The container must be in good condition with a secure, screw-on cap to prevent leaks.[4]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[1]
-
The label must clearly identify the contents, including the full chemical name "this compound" (no abbreviations), and the date when waste was first added.[1]
2. Waste Accumulation:
-
Collect all waste containing this compound, including contaminated solids (e.g., weighing paper, gloves) and solutions, in the designated hazardous waste container.
-
Keep the waste container closed at all times, except when adding waste.[2]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][4]
-
Ensure the SAA is away from sources of ignition and incompatible chemicals.[5]
3. Request for Disposal:
-
Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3]
-
Do not dispose of this compound down the drain or in the regular trash.[2][6] Improper disposal can lead to regulatory violations and environmental harm.[1]
4. Spill Management:
-
In the event of a spill, absorb the material with an inert, dry substance (e.g., vermiculite, sand).[5]
-
Collect the absorbed material and any contaminated debris into a separate, properly labeled hazardous waste container.
-
Report any spills or exposures to your supervisor or EHS department immediately.[5]
Experimental Workflow for Disposal
References
Personal protective equipment for handling 2-(3-Hydroxypyridin-2-yl)acetic acid
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2-(3-Hydroxypyridin-2-yl)acetic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves[3] | Laboratory coat[3] | Work within a chemical fume hood or use a NIOSH-approved respirator if ventilation is inadequate.[2] |
| Solution Preparation | Chemical splash goggles[4] | Nitrile or neoprene gloves[4] | Laboratory coat[4] | Work within a chemical fume hood.[4] |
| Conducting Reactions | Chemical splash goggles and face shield[4] | Nitrile or neoprene gloves[4] | Chemical-resistant laboratory coat or apron[4] | Work within a certified chemical fume hood.[4] |
| Waste Disposal | Chemical splash goggles[4] | Nitrile or neoprene gloves[4] | Laboratory coat[4] | Handle in a well-ventilated area, preferably within a chemical fume hood.[4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Before handling, ensure that a certified chemical fume hood is operational.[3]
-
Verify that safety showers and eyewash stations are accessible and in good working order.[1]
-
Keep containers of this compound tightly closed when not in use and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[5]
2. Handling the Compound:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe in dust or vapors.[7]
-
When preparing solutions, always add the acid to the solvent, never the other way around, to avoid splashing.[6]
-
Use non-sparking tools and ground containers when transferring the substance to prevent static discharge.[8]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[9][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials in clearly labeled, sealed, and appropriate containers.[1]
-
Waste Segregation: Do not mix with incompatible waste streams. Store waste containers in a designated, well-ventilated area.[1]
-
Disposal: Dispose of chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[11] Do not dispose of down the drain.[2]
Experimental Workflow and Safety Precautions
Caption: Workflow for safely handling this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. nj.gov [nj.gov]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. aksci.com [aksci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.greenbook.net [assets.greenbook.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
